molecular formula C15H8O7 B190455 Demethylwedelolactone CAS No. 6468-55-9

Demethylwedelolactone

货号: B190455
CAS 编号: 6468-55-9
分子量: 300.22 g/mol
InChI 键: LUTYTNLPIUCKBJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Demethylwedelolactone is a member of coumestans.
This compound has been reported in Hypericum erectum, Eclipta alba, and other organisms with data available.
antihepatotoxic coumestan;  structure given in first source

属性

IUPAC Name

1,3,8,9-tetrahydroxy-[1]benzofuro[3,2-c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8O7/c16-5-1-9(19)13-11(2-5)22-15(20)12-6-3-7(17)8(18)4-10(6)21-14(12)13/h1-4,16-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTYTNLPIUCKBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1O)C3=C(C4=CC(=C(C=C4O3)O)O)C(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00214968
Record name Demethylwedelolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00214968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6468-55-9
Record name Demethylwedelolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006468559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Demethylwedelolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00214968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEMETHYLWEDELOLACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXN2KXV8BB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Demethylwedelolactone: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylwedelolactone, a naturally occurring coumestan, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, hepatoprotective, and anticancer properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known biological signaling pathways. Quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of this promising therapeutic agent.

Natural Sources of this compound

This compound is predominantly found in plants of the Asteraceae family. The primary and most extensively studied natural source is Eclipta prostrata, commonly known as false daisy or Bhringraj.[1][2][3][4] Another notable source is Wedelia calendulacea. While other related species may produce this compound, Eclipta prostrata remains the most significant source for its isolation.

The concentration of this compound can vary depending on the part of the plant used for extraction. Quantitative analysis has shown that different parts of Eclipta alba (a synonym for Eclipta prostrata) contain varying amounts of both wedelolactone and this compound.

Quantitative Data on this compound Content

The following table summarizes the quantitative yield of this compound (DWL) and its related compound, wedelolactone (WL), from different parts of Eclipta alba, as determined by High-Performance Liquid Chromatography (HPLC).

Plant PartCompoundConcentration (% w/w of dry plant material)Reference
LeavesWedelolactone (WL)1.152[5]
StemsThis compound (DWL)0.395[5]
Whole Plant (Methanol Soxhlet Extraction)Wedelolactone (WL)0.233[1][5]
Whole Plant (Methanol Soxhlet Extraction)This compound (DWL)0.159[1][5]
Whole Plant (Water:Ethanol Percolation)Wedelolactone (WL)0.271[1]
Whole Plant (Water:Ethanol Percolation)This compound (DWL)0.184[1]

Isolation and Purification of this compound: Experimental Protocols

The isolation of this compound from its natural sources typically involves extraction with organic solvents followed by chromatographic purification. Below are detailed protocols synthesized from various research publications.

General Experimental Workflow

Workflow Plant Plant Material (Eclipta prostrata) Grinding Grinding to Powder Plant->Grinding Extraction Solvent Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Purification Purification of Fractions TLC_Analysis->Purification Pure_Compound Pure this compound Purification->Pure_Compound

Figure 1: General workflow for the isolation of this compound.
Detailed Extraction Method: Soxhlet Extraction

Soxhlet extraction is a commonly employed method for the efficient extraction of this compound.

Materials and Reagents:

  • Dried, powdered whole plant material of Eclipta prostrata

  • Methanol (analytical grade)

  • Soxhlet apparatus

  • Heating mantle

  • Rotary evaporator

Protocol:

  • Weigh 200 g of the dried, powdered Eclipta prostrata plant material.

  • Place the powdered material in a cellulose thimble.

  • Insert the thimble into the main chamber of the Soxhlet extractor.

  • Assemble the Soxhlet apparatus with a round-bottom flask containing 1.5 L of methanol.

  • Heat the methanol to its boiling point using a heating mantle.

  • Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm runs clear.

  • After extraction, allow the apparatus to cool.

  • Dismantle the apparatus and collect the methanolic extract from the round-bottom flask.

  • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain a dark green, viscous crude extract.

Purification by Column Chromatography

Column chromatography is a crucial step for the separation and purification of this compound from the crude extract.

Materials and Reagents:

  • Crude methanolic extract

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column

  • Solvent system: A gradient of chloroform and methanol is often effective. A common starting point is a non-polar solvent system, gradually increasing the polarity. For example, starting with 100% chloroform and gradually increasing the percentage of methanol. A specific reported mobile phase is a mixture of chloroform and methanol (e.g., 70:30 v/v).

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Developing solvent for TLC: Toluene:Acetone:Formic Acid (11:6:1 v/v/v)

  • UV lamp for visualization

Protocol:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% chloroform).

    • Pour the slurry into the glass column and allow it to pack uniformly, ensuring no air bubbles are trapped.

    • Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve a portion of the crude extract in a minimal amount of the initial mobile phase.

    • Alternatively, for less soluble extracts, adsorb the crude extract onto a small amount of silica gel, dry it, and then carefully add the powdered mixture to the top of the column.

  • Elution:

    • Begin eluting the column with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., methanol).

    • Collect fractions of the eluate in separate test tubes.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on a TLC plate.

    • Develop the TLC plate using the specified developing solvent.

    • Visualize the spots under a UV lamp. This compound and wedelolactone typically appear as dark spots.

    • Combine the fractions that show a pure spot corresponding to the Rf value of this compound.

  • Final Purification:

    • Concentrate the combined pure fractions using a rotary evaporator to obtain the purified this compound.

    • The purity can be further assessed by HPLC.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is used for the quantitative analysis and final purity check of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 35:65 v/v), with the pH adjusted to 3.2 with an acid like phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 351 nm.

  • Injection Volume: 20 µL.

Protocol:

  • Prepare standard solutions of this compound of known concentrations in methanol.

  • Prepare the sample solution by dissolving the purified compound in methanol.

  • Filter all solutions through a 0.45 µm membrane filter before injection.

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Biological Signaling Pathways

This compound exerts its biological effects by modulating various signaling pathways. While research is ongoing, several key pathways have been identified.

Inhibition of Trypsin

This compound is a potent inhibitor of the serine protease trypsin.[6] This inhibitory activity is significant in the context of inflammation, as trypsin is involved in various inflammatory processes. The IC50 value for trypsin inhibition by this compound has been reported to be 3.0 µg/mL.[6] The exact mechanism of inhibition (e.g., competitive, non-competitive) is a subject of ongoing research, but it is likely to involve interaction with the active site of the enzyme.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis. The related compound, wedelolactone, has been shown to influence this pathway by affecting the phosphorylation of key kinases such as ERK and JNK.[7] It is plausible that this compound acts through a similar mechanism. The modulation of the MAPK pathway contributes to the anticancer and anti-inflammatory effects of these compounds.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors JNK JNK (MAPK) JNK->Transcription_Factors p38 p38 (MAPK) p38->Transcription_Factors This compound This compound This compound->Raf Inhibition? This compound->MEK Inhibition? Gene_Expression Gene Expression (Proliferation, Apoptosis, etc.) Transcription_Factors->Gene_Expression

Figure 2: Postulated effect of this compound on the MAPK signaling pathway.
ECM-Receptor Interaction Pathway

This compound has been shown to affect the extracellular matrix (ECM)-receptor interaction pathway. This pathway is critical for cell adhesion, migration, and survival, and its dysregulation is a hallmark of cancer metastasis. Integrins are key receptors in this pathway, and their signaling can activate downstream pathways, including the MAPK cascade. By modulating this pathway, this compound can suppress cancer cell motility and invasion.

ECM_Pathway cluster_ecm Extracellular Matrix (ECM) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects ECM_Proteins ECM Proteins (e.g., Fibronectin, Collagen) Integrin Integrin Receptor ECM_Proteins->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Src Src Kinase FAK->Src PI3K PI3K FAK->PI3K MAPK_Cascade MAPK Cascade FAK->MAPK_Cascade Cell_Migration Cell Migration FAK->Cell_Migration Src->FAK Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Cell_Proliferation Cell Proliferation MAPK_Cascade->Cell_Proliferation This compound This compound This compound->Integrin Modulation? This compound->FAK Inhibition?

References

In-Depth Technical Guide to the Pharmacological Properties of Demethylwedelolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylwedelolactone (DWL), a naturally occurring coumestan found in plants such as Eclipta alba, has garnered significant scientific interest due to its diverse and potent pharmacological properties. This technical guide provides a comprehensive overview of the current understanding of DWL's bioactivities, with a focus on its anticancer, anti-inflammatory, hepatoprotective, and antioxidant effects. This document details the molecular mechanisms of action, presents quantitative data from key studies, outlines experimental protocols, and visualizes the involved signaling pathways to support further research and drug development efforts.

Introduction

This compound (1,3,8,9-tetrahydroxycoumestan) is a polyphenolic compound that belongs to the coumestan class of phytochemicals. It is structurally related to wedelolactone and is recognized as one of the primary bioactive constituents of Eclipta prostrata L., a plant with a long history of use in traditional medicine for treating a variety of ailments, including liver diseases.[1] Modern scientific investigation has begun to elucidate the molecular basis for these therapeutic effects, revealing DWL as a multi-target agent with significant potential in several areas of pharmacology.

Pharmacological Properties

Anticancer Activity

This compound has demonstrated notable anticancer properties, particularly in the context of breast cancer. Its mechanism of action is multifaceted, involving the inhibition of cancer cell invasion and the modulation of key signaling pathways that govern tumor progression and metastasis.

2.1.1. Inhibition of Cancer Cell Invasion and Motility

In vitro studies have shown that DWL can suppress the motility and invasive capabilities of highly aggressive human breast cancer cells, such as the MDA-MB-231 cell line.[2] This anti-invasive effect is attributed to its ability to reduce the activity and expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes are crucial for the degradation of the extracellular matrix, a critical step in cancer cell invasion and metastasis.

2.1.2. Modulation of Signaling Pathways

The inhibitory effect of DWL on MMP expression is mediated through the downregulation of key inflammatory and proliferative signaling pathways. Research indicates that DWL blocks the IκB-α/NF-κB and MEK/ERK signaling cascades in MDA-MB-231 cells.[2]

  • NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, where it promotes the expression of genes involved in proliferation, angiogenesis, and metastasis, including MMPs. DWL's inhibition of this pathway contributes significantly to its anti-invasive effects.

  • MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway, is another crucial signaling route that controls cell proliferation, differentiation, and survival. Its dysregulation is common in cancer. By inhibiting the MEK/ERK pathway, DWL can curtail the signaling that drives cancer cell proliferation and survival.

2.1.3. In Vivo Efficacy

The anticancer potential of DWL has also been demonstrated in preclinical animal models. In nude mice bearing MDA-MB-231 xenografts, administration of DWL was found to suppress metastasis and the colonization of the lungs by tumor cells, highlighting its potential as a therapeutic agent for metastatic breast cancer.[2]

Enzyme Inhibition: Trypsin Inhibition

One of the well-characterized biochemical properties of this compound is its potent inhibitory activity against trypsin, a serine protease involved in digestion and various physiological and pathological processes.[3] In vitro bioassays have demonstrated that DWL is a potent trypsin inhibitor.[1] This activity may contribute to its broader pharmacological effects, as dysregulated protease activity is implicated in various diseases, including cancer and inflammation.

Hepatoprotective Properties

Traditionally, plants containing DWL have been used to treat liver ailments.[1] Scientific studies have begun to validate this traditional use, indicating that DWL possesses hepatoprotective properties. While the precise mechanisms are still under investigation, it is believed that its antioxidant and anti-inflammatory activities play a significant role in protecting liver cells from damage.

Anti-inflammatory and Antioxidant Activities

The anti-inflammatory effects of DWL are closely linked to its inhibition of the NF-κB signaling pathway, a central mediator of inflammation.[2] By suppressing this pathway, DWL can reduce the production of pro-inflammatory cytokines and enzymes. Furthermore, as a polyphenolic compound, DWL is anticipated to possess antioxidant properties, enabling it to scavenge free radicals and reduce oxidative stress, which is a key contributing factor to a wide range of chronic diseases.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the pharmacological activities of this compound.

Pharmacological ActivityAssay/ModelTarget/Cell LineParameterValueReference(s)
Enzyme Inhibition Trypsin Inhibition BioassayTrypsinIC503.0 µg/mL[1][3]
Anticancer Anchorage-Independent GrowthMDA-MB-231InhibitionObserved[2]
Cell Motility AssayMDA-MB-231SuppressionObserved[2]
Cell Invasion AssayMDA-MB-231SuppressionObserved[2]
Gelatin ZymographyMMP-2, MMP-9Reduced Activity & ExpressionObserved[2]
Western BlotIκB-α, p-ERKInhibition of Degradation/PhosphorylationObserved[2]
In Vivo Lung Metastasis ModelNude Mice with MDA-MB-231 XenograftsMetastasis SuppressionObserved[2]

Note: Specific IC50 values for anticancer, anti-inflammatory, and antioxidant activities of this compound are not yet consistently reported in the currently available literature. The table reflects the observed effects as documented in the cited studies.

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's pharmacological properties.

Trypsin Inhibition Assay

This bioassay is used to determine the inhibitory effect of a compound on the enzymatic activity of trypsin.

  • Principle: The assay measures the ability of the inhibitor to reduce the rate at which trypsin hydrolyzes a specific substrate.

  • General Protocol:

    • A reaction mixture is prepared containing trypsin and a suitable buffer.

    • Various concentrations of this compound are added to the reaction mixture and incubated.

    • A chromogenic or fluorogenic substrate for trypsin is added to initiate the reaction.

    • The change in absorbance or fluorescence over time is measured using a spectrophotometer or fluorometer.

    • The percentage of inhibition is calculated by comparing the reaction rate in the presence of DWL to that of a control without the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of DWL.

Cell Invasion Assay (Boyden Chamber Assay)

This assay is used to evaluate the invasive potential of cancer cells in vitro.

  • Principle: The assay measures the ability of cells to migrate through a layer of extracellular matrix (ECM) material, mimicking the process of invasion through the basement membrane.

  • General Protocol:

    • Transwell inserts with a porous membrane are coated with a layer of Matrigel or another ECM component.

    • Cancer cells (e.g., MDA-MB-231) are seeded in the upper chamber of the Transwell insert in a serum-free medium, with or without various concentrations of this compound.

    • The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum.

    • The cells are incubated for a specific period, allowing the invasive cells to migrate through the ECM layer and the porous membrane.

    • The non-invading cells on the upper surface of the membrane are removed.

    • The invaded cells on the lower surface of the membrane are fixed, stained, and counted under a microscope.

    • The percentage of invasion inhibition is calculated by comparing the number of invaded cells in the DWL-treated groups to the control group.

Gelatin Zymography

This technique is used to detect the activity of gelatinolytic enzymes, such as MMP-2 and MMP-9.

  • Principle: SDS-polyacrylamide gel electrophoresis (SDS-PAGE) is performed with a gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows the enzymes to renature and digest the gelatin. The areas of digestion appear as clear bands against a stained background.

  • General Protocol:

    • Conditioned media from cancer cells treated with or without this compound are collected.

    • The protein concentration of the samples is determined and equal amounts of protein are loaded onto a gelatin-containing polyacrylamide gel.

    • Electrophoresis is performed under non-reducing conditions.

    • The gel is washed to remove SDS and then incubated in a developing buffer to allow for enzymatic activity.

    • The gel is stained with Coomassie Brilliant Blue and then destained.

    • The activity of MMPs is visualized as clear bands on a blue background, and the band intensity can be quantified using densitometry.

Western Blot Analysis for NF-κB and p-ERK

Western blotting is used to detect and quantify the levels of specific proteins in a sample, such as the components of signaling pathways.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.

  • General Protocol:

    • Cancer cells are treated with or without this compound and then lysed to extract total protein.

    • Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.

    • The separated proteins are transferred to a nitrocellulose or PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the target proteins (e.g., IκB-α, phosphorylated ERK).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • A chemiluminescent substrate is added, and the resulting signal is detected, which corresponds to the amount of the target protein.

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

experimental_workflow cluster_invitro In Vitro Anticancer Evaluation cluster_assays Functional Assays cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Metastasis Study cell_culture MDA-MB-231 Cell Culture dwl_treatment Treatment with this compound cell_culture->dwl_treatment invasion_assay Cell Invasion Assay (Boyden Chamber) dwl_treatment->invasion_assay motility_assay Cell Motility Assay dwl_treatment->motility_assay growth_assay Anchorage-Independent Growth Assay dwl_treatment->growth_assay zymography Gelatin Zymography (MMP-2/9 Activity) dwl_treatment->zymography western_blot Western Blot (NF-κB & p-ERK) dwl_treatment->western_blot nude_mice Nude Mice xenograft MDA-MB-231 Xenograft nude_mice->xenograft dwl_admin DWL Administration xenograft->dwl_admin metastasis_eval Evaluation of Lung Metastasis dwl_admin->metastasis_eval

Figure 1: General experimental workflow for evaluating the anticancer properties of this compound.

nfkb_pathway cluster_nucleus Nuclear Events DWL This compound IKK IKK Complex DWL->IKK Inhibits IkBa IκB-α IKK->IkBa Phosphorylates NFkB_IkBa NF-κB-IκB-α (Inactive Complex) IkBa->NFkB_IkBa NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkBa->NFkB Nucleus Nucleus MMPs MMP-2, MMP-9 Gene Expression NFkB_n->MMPs Promotes Invasion Cell Invasion & Metastasis MMPs->Invasion erk_pathway cluster_nucleus Nuclear Events DWL This compound MEK MEK DWL->MEK Inhibits GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK TranscriptionFactors Transcription Factors (e.g., AP-1) pERK->TranscriptionFactors Activates Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Promotes

References

The Discovery and Pharmacological History of Demethylwedelolactone from Eclipta alba: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eclipta alba (L.) Hassk., commonly known as Bhringraj, has a long and storied history in traditional Ayurvedic medicine, particularly for the treatment of liver ailments and as a hair tonic. The scientific exploration of this plant has led to the isolation and characterization of numerous bioactive compounds. Among these, the coumestan derivative demethylwedelolactone has emerged as a molecule of significant pharmacological interest. This technical guide provides an in-depth overview of the discovery, history, and key experimental findings related to this compound from Eclipta alba. It includes a compilation of quantitative data, detailed experimental protocols for its isolation and analysis, and visualizations of its known signaling pathways to serve as a comprehensive resource for researchers in natural product chemistry and drug development.

Introduction: From Traditional Use to Scientific Discovery

Eclipta alba has been a cornerstone of traditional medicine in India and other tropical and subtropical regions for centuries.[1][2] Its use is well-documented for treating conditions such as jaundice, liver cirrhosis, and various skin and hair ailments.[2][3] The journey from traditional folklore to modern pharmacology began with efforts to identify the specific chemical constituents responsible for its therapeutic effects.

The pivotal moment in the scientific history of this compound from Eclipta alba can be traced back to the mid-1980s. While the plant's general chemical profile, including the presence of coumestans, was being explored, a landmark 1986 study by Wagner and colleagues was instrumental in isolating and identifying wedelolactone and this compound as the primary active compounds responsible for the plant's potent antihepatotoxic (liver-protective) activities.[4][5][6] This discovery marked a significant turning point, shifting the focus from the crude plant extract to the specific pharmacological actions of its constituent molecules.

Physicochemical Properties of this compound

This compound is a naturally occurring coumestan, a type of organic compound belonging to the flavonoid family.[7] Its chemical structure and properties are summarized in the table below.

PropertyValue
Chemical Name 1,3,8,9-tetrahydroxy-6H-benzofuro[3,2-c][8]benzopyran-6-one
Synonyms Norwedelolactone, 1,3,8,9-Tetrahydroxycoumestan
Molecular Formula C₁₅H₈O₇
Molecular Weight 300.22 g/mol
CAS Number 6468-55-9
Appearance White to green powder
Solubility Soluble in DMSO (2 mg/mL)

Quantitative Analysis of this compound in Eclipta alba

The concentration of this compound can vary depending on the part of the plant used, the geographical location, and the extraction method. High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for its quantification.

Plant PartExtraction SolventThis compound Content (% w/w of dry plant material)Reference
StemsMethanol (Soxhlet)0.395[9]
Whole PlantMethanol (Soxhlet)0.159[9]
LeavesMethanol (Soxhlet)Not specified as the highest[9]
Whole PlantWater:EthanolNot specified[9]

Experimental Protocols

Extraction and Isolation of this compound

The following protocol is a generalized representation based on methods described in the literature for the extraction and isolation of coumestans from Eclipta alba.

Objective: To extract and isolate this compound from the dried, powdered plant material of Eclipta alba.

Materials:

  • Dried, powdered Eclipta alba plant material

  • Methanol

  • Ethyl acetate

  • Silica gel for column chromatography

  • Appropriate solvents for column elution (e.g., a gradient of chloroform and methanol)

  • Rotary evaporator

  • Chromatography columns

  • HPLC system for purification and analysis

Methodology:

  • Extraction:

    • The dried, powdered plant material is subjected to Soxhlet extraction with methanol for several hours.

    • Alternatively, maceration with methanol at room temperature with periodic shaking can be performed over a period of days.

    • The methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation:

    • The crude methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

    • The ethyl acetate fraction, which is typically enriched with coumestans, is collected.[5][6]

  • Column Chromatography:

    • The dried ethyl acetate fraction is subjected to column chromatography over silica gel.

    • The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a chloroform-methanol gradient).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

  • Purification:

    • Fractions rich in this compound are pooled and may require further purification using preparative HPLC to achieve high purity.

G plant Dried, Powdered Eclipta alba extraction Soxhlet Extraction (Methanol) plant->extraction crude_extract Crude Methanolic Extract extraction->crude_extract fractionation Solvent Partitioning (Ethyl Acetate) crude_extract->fractionation ethyl_acetate_fraction Ethyl Acetate Fraction fractionation->ethyl_acetate_fraction column_chromatography Silica Gel Column Chromatography ethyl_acetate_fraction->column_chromatography fractions Collected Fractions column_chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure This compound hplc->pure_compound G cluster_effects Protective Mechanisms Liver_Injury Liver Injury (e.g., NAFLD, toxin-induced) Hepatocyte_Protection Hepatocyte Protection and Regeneration DMWL This compound Antioxidant Increased Antioxidant Defense DMWL->Antioxidant Anti_inflammatory Reduced Inflammation DMWL->Anti_inflammatory Metabolism_Modulation Modulation of Lipid Metabolism DMWL->Metabolism_Modulation Antioxidant->Hepatocyte_Protection Anti_inflammatory->Hepatocyte_Protection Metabolism_Modulation->Hepatocyte_Protection G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, cytokines) IKK IKK Complex Inflammatory_Stimuli->IKK DMWL This compound DMWL->IKK inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression activates G Cellular_Stress Cellular Stress (e.g., in cancer cells) JNK JNK Cellular_Stress->JNK DMWL This compound DMWL->JNK activates cJun c-Jun JNK->cJun phosphorylates AP1 AP-1 cJun->AP1 forms Apoptosis Apoptosis AP1->Apoptosis induces

References

In Vitro Anti-Cancer Properties of Demethylwedelolactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature with in-depth quantitative data and detailed experimental protocols specifically for the in vitro anti-cancer properties of Demethylwedelolactone is limited. The majority of available research focuses on the closely related compound, Wedelolactone. This guide summarizes the available information on this compound and leverages the more extensive data on Wedelolactone as a close structural analog. Researchers should consider that while structurally similar, the biological activities of these two compounds may not be identical.

Introduction

This compound is a natural coumestan, a type of organic compound, found in plants such as Eclipta alba and Wedelia calendulacea. It is structurally similar to Wedelolactone, differing by a single methyl group. Both compounds have been investigated for a variety of pharmacological activities, including anti-inflammatory, anti-hepatotoxic, and anti-cancer properties. This technical guide focuses on the in vitro anti-cancer effects of this compound, with comparative data from Wedelolactone where specific information is unavailable. The primary mechanisms of action explored include the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways.

Cytotoxicity and IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of the compound required to inhibit the growth of cancer cells by 50%. While specific IC50 values for this compound are not widely reported, data for Wedelolactone across various cancer cell lines are available.

Table 1: IC50 Values of Wedelolactone in Various Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 (µM)Reference
LNCaPProstate Cancer~8-12[1]
PC3Prostate Cancer~8-12[1]
DU145Prostate Cancer~8-12[1]
MDA-MB-231Breast Cancer27.8[2]
MDA-MB-468Breast Cancer12.78[2]
T47DBreast Cancer19.45[2]

Note: The IC50 values can vary depending on the assay conditions, such as incubation time and cell density.

Mechanisms of Anti-Cancer Action

This compound and Wedelolactone exert their anti-cancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.

Apoptosis is a critical process for eliminating cancerous cells. Wedelolactone has been shown to induce caspase-dependent apoptosis in prostate cancer cells.[1] This process involves the activation of a cascade of caspase enzymes that ultimately lead to cell death. Key findings indicate that this is dependent on the activation of c-Jun N-terminal Kinase (JNK) and caspase-3.[1]

Table 2: Quantitative Apoptosis Data for Wedelolactone

Cell LineTreatmentObservationReference
LNCaPWedelolactoneDose-dependent increase in caspase-3 activity.[2]
LNCaPWedelolactone + Caspase-3 inhibitorSignificant prevention of apoptosis.[2]
LNCaPWedelolactoneRapid and strong activation of JNK.[3]
LNCaPWedelolactone + JNK inhibitorBlockage of apoptosis induction.[3]

By disrupting the normal progression of the cell cycle, anti-cancer agents can prevent cancer cells from dividing and proliferating. While specific quantitative data for this compound-induced cell cycle arrest is scarce, related compounds have been shown to induce arrest at different phases of the cell cycle. For instance, a derivative of a similar natural product, Demethylzeylasteral, was found to cause cell cycle arrest at the S phase in melanoma cells.[4]

Modulation of Signaling Pathways

This compound and Wedelolactone have been shown to interfere with several signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively active in many cancers, promoting tumor growth and survival. Wedelolactone has been suggested to down-regulate c-Myc via inhibition of STAT3-mediated transcription.

STAT3_Pathway This compound This compound (Wedelolactone) PKC_epsilon PKCε This compound->PKC_epsilon inhibits STAT3 STAT3 PKC_epsilon->STAT3 activates p_STAT3 p-STAT3 (Ser727) STAT3->p_STAT3 phosphorylation c_Myc c-Myc p_STAT3->c_Myc upregulates transcription Proliferation Cell Proliferation & Survival c_Myc->Proliferation promotes

This compound's putative inhibition of the STAT3 pathway.

Nuclear Factor-kappa B (NF-κB) is another transcription factor that plays a key role in inflammation and cancer by promoting cell survival and proliferation. Wedelolactone has been shown to inhibit the NF-κB pathway by preventing the phosphorylation and degradation of its inhibitor, IκBα.[5] This action blocks the translocation of NF-κB to the nucleus, thereby inhibiting the expression of its target genes.

NFkB_Pathway This compound This compound (Wedelolactone) IKK IKK This compound->IKK inhibits IkBa IκBα IKK->IkBa phosphorylates for degradation NFkB_IkBa NF-κB/IκBα (inactive complex) IkBa->NFkB_IkBa NFkB NF-κB (p65/p50) NFkB->NFkB_IkBa Nucleus Nucleus NFkB->Nucleus translocation NFkB_IkBa->NFkB releases Gene_Expression Pro-inflammatory & Anti-apoptotic Genes Nucleus->Gene_Expression activates transcription

Inhibition of the NF-κB signaling pathway.

The Transforming Growth Factor-beta (TGF-β) signaling pathway has a dual role in cancer. While it can suppress tumors in the early stages, it can promote metastasis in advanced stages. Wedelolactone has been found to suppress breast cancer growth and metastasis by regulating the TGF-β1/Smad signaling pathway.[6] It inhibits the phosphorylation of Smad2/3, which are key mediators of TGF-β signaling.

TGFb_Smad_Pathway TGFb1 TGF-β1 TGFbR TGF-β Receptor TGFb1->TGFbR binds p_Smad2_3 p-Smad2/3 TGFbR->p_Smad2_3 phosphorylates This compound This compound (Wedelolactone) This compound->p_Smad2_3 inhibits Smad_complex p-Smad2/3-Smad4 Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocation EMT Epithelial-Mesenchymal Transition (EMT) & Metastasis Nucleus->EMT promotes

Modulation of the TGF-β/Smad signaling pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the in vitro anti-cancer properties of compounds like this compound. These should be optimized for specific cell lines and experimental conditions.

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with This compound Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read Read absorbance (570 nm) Solubilize->Read

References

Demethylwedelolactone: A Technical Deep Dive into its Anti-Cancer Signaling Pathways in Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylwedelolactone (DWEL), a naturally occurring coumestan, has emerged as a promising small molecule with potential therapeutic applications in the management of breast cancer. Preclinical studies have demonstrated its ability to impede key processes in breast cancer progression, notably invasion and metastasis. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the anti-neoplastic activity of DWEL, with a focus on its modulation of critical intracellular signaling pathways. This document summarizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of the affected signaling cascades to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Breast cancer remains a significant global health challenge, with metastasis being the primary cause of mortality. The intricate network of signaling pathways governing cancer cell proliferation, survival, and dissemination presents a complex landscape for therapeutic intervention. This compound, and its closely related analogue wedelolactone (WEL), have been identified as potent inhibitors of key oncogenic signaling cascades. This guide will systematically explore the effects of DWEL on the NF-κB, MEK/ERK, and TGF-β1/Smad pathways, for which there is documented evidence of modulation in breast cancer models. While direct evidence for DWEL's impact on the Akt/mTOR pathway in breast cancer is currently limited, the known interactions of related compounds with this pathway warrant its inclusion as a potential target.

Core Signaling Pathways Modulated by this compound

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival. Its constitutive activation is a hallmark of many cancers, including aggressive forms of breast cancer, where it promotes tumor growth and metastasis. DWEL has been shown to block the IκB-α/NF-κB signaling pathway in the highly invasive MDA-MB-231 human breast cancer cell line[1].

The canonical NF-κB pathway is held in an inactive state in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimers (typically p65/p50) to translocate to the nucleus and activate the transcription of target genes involved in cancer progression. DWEL's intervention in this pathway disrupts this cascade, leading to a downstream reduction in the expression of NF-κB target genes, including those encoding matrix metalloproteinases (MMPs) that are crucial for invasion and metastasis[1].

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DWEL This compound IKK IKK Complex DWEL->IKK Inhibits IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 Phosphorylates p65_p50 p65/p50 IkBa_p65_p50->p65_p50 Releases IkBa_p p-IκBα (Ub) IkBa_p65_p50->IkBa_p Phosphorylated IκBα p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation DNA DNA (κB sites) p65_p50_nuc->DNA Binds Gene_Transcription Gene Transcription (MMPs, etc.) DNA->Gene_Transcription Activates Invasion Invasion & Metastasis Gene_Transcription->Invasion Promotes

Figure 1: this compound's inhibition of the NF-κB signaling pathway.
Attenuation of the MEK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras-Raf-MEK-ERK cascade, is a central signaling route that transduces extracellular signals to the nucleus to regulate a wide array of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a frequent event in breast cancer, contributing to uncontrolled cell growth and resistance to therapy. DWEL has been demonstrated to block the MEK/ERK signaling pathway in MDA-MB-231 cells[1].

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, which leads to the activation of the small GTPase Ras. Activated Ras then recruits and activates Raf kinases, which in turn phosphorylate and activate MEK1/2. MEK1/2 are dual-specificity kinases that phosphorylate and activate ERK1/2. Activated ERK1/2 can then phosphorylate a multitude of cytoplasmic and nuclear substrates, including transcription factors, leading to changes in gene expression that promote cell proliferation and survival. By inhibiting this pathway, DWEL can curtail the pro-proliferative signals that drive breast cancer growth[1].

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates DWEL This compound MEK MEK1/2 DWEL->MEK Inhibits Raf Raf Ras->Raf Activates Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates ERK_nuc ERK1/2 ERK->ERK_nuc Translocation Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK_nuc->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Promotes

Figure 2: this compound's attenuation of the MEK/ERK signaling pathway.
Regulation of the TGF-β1/Smad Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a dual role in cancer. In the early stages, it acts as a tumor suppressor by inhibiting cell growth and inducing apoptosis. However, in advanced cancers, TGF-β signaling can promote tumor progression, invasion, and metastasis through the induction of epithelial-to-mesenchymal transition (EMT). The related compound, wedelolactone, has been shown to regulate the TGF-β1/Smad pathway in 4T1 murine breast cancer cells, exhibiting a concentration-dependent inhibition of phosphorylated Smad2/3[2].

The canonical TGF-β pathway is initiated by the binding of TGF-β ligands to the type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. Phosphorylated R-Smads then form a complex with the common-mediator Smad (co-Smad), Smad4. This complex translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes involved in EMT, such as Snail, Slug, and Twist, and downregulate epithelial markers like E-cadherin. By inhibiting the phosphorylation of Smad2/3, wedelolactone can reverse EMT and suppress breast cancer growth and metastasis[2]. Given the structural similarity, it is plausible that DWEL exerts a similar effect.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β1 TBRII TβRII TGFb->TBRII Binds TBRI TβRI TBRII->TBRI Activates Smad2_3 Smad2/3 TBRI->Smad2_3 Phosphorylates DWEL This compound DWEL->Smad2_3 Inhibits Phosphorylation p_Smad2_3 p-Smad2/3 Smad_complex p-Smad2/3-Smad4 Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad_complex_nuc p-Smad2/3-Smad4 Complex Smad_complex->Smad_complex_nuc Translocation DNA DNA (SBEs) Smad_complex_nuc->DNA Binds EMT_genes EMT Gene Transcription DNA->EMT_genes Activates EMT Epithelial-Mesenchymal Transition (EMT) EMT_genes->EMT Promotes

Figure 3: Putative regulation of the TGF-β1/Smad signaling pathway by this compound.
Potential Modulation of the PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling network that promotes cell growth, proliferation, and survival. It is one of the most frequently activated pathways in breast cancer and is a key driver of resistance to endocrine and targeted therapies. While direct evidence for the effect of this compound on this pathway in breast cancer is currently lacking in the available literature, its structural similarity to other flavonoids and coumestans that have been shown to modulate PI3K/Akt/mTOR signaling suggests it as a plausible target.

Activation of this pathway typically occurs downstream of RTKs, leading to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for proteins with pleckstrin homology (PH) domains, including Akt and PDK1. This leads to the phosphorylation and activation of Akt. Activated Akt can then phosphorylate a wide range of downstream targets, including mTORC1, which in turn promotes protein synthesis and cell growth. Given the central role of this pathway in breast cancer, investigating the potential inhibitory effects of DWEL on PI3K/Akt/mTOR signaling is a critical area for future research.

Quantitative Data

CompoundCell LineAssayIC50Reference
WedelolactoneMDA-MB-231Chymotrypsin-like Proteasome Activity27.8 µM[3]
WedelolactoneMDA-MB-468Chymotrypsin-like Proteasome Activity12.78 µM[3]
WedelolactoneT47DChymotrypsin-like Proteasome Activity19.45 µM[3]
BTB (Wedelolactone derivative)MCF-7Cell Viability (+E2)18.3 ± 2.0 µM[4]
BTB (Wedelolactone derivative)MDA-MB-231Cell Viability (+E2)42.5 ± 3.5 µM[4]

Note: The data presented above for wedelolactone and its derivative BTB may not be directly extrapolated to this compound but provide a valuable reference for its potential potency. Further studies are required to determine the specific IC50 values for this compound in various breast cancer cell lines.

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the effects of this compound on breast cancer cells. Specific parameters such as compound concentrations, incubation times, and antibody dilutions should be optimized for each experimental setup.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

G cluster_workflow MTT Assay Workflow Seed_Cells Seed Breast Cancer Cells in 96-well plate Treat_Cells Treat with varying concentrations of DWEL Seed_Cells->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours (Formazan formation) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure Absorbance at ~570 nm Add_Solubilizer->Measure_Absorbance

Figure 4: Workflow for a typical MTT cell viability assay.
  • Cell Seeding: Plate breast cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways of interest.

  • Cell Lysis: Treat breast cancer cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-IκBα, IκBα, p-p65, p65, p-MEK, MEK, p-ERK, ERK, p-Smad2/3, Smad2/3, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

In Vitro Invasion Assay (Boyden Chamber Assay)

This assay assesses the ability of cancer cells to invade through a basement membrane matrix.

  • Chamber Preparation: Rehydrate Matrigel-coated Boyden chamber inserts (8 µm pore size) with serum-free medium.

  • Cell Seeding: Seed breast cancer cells, pre-treated with this compound or vehicle control, in the upper chamber in serum-free medium.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

  • Incubation: Incubate the chambers for 12-48 hours at 37°C.

  • Cell Removal: Remove non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.

  • Quantification: Count the number of stained cells in several microscopic fields and compare the different treatment groups.

In Vivo Metastasis Model

Animal models are crucial for evaluating the anti-metastatic potential of compounds in a physiological context.

  • Cell Implantation: Orthotopically inject human breast cancer cells (e.g., MDA-MB-231) into the mammary fat pads of female immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Monitor the growth of the primary tumor.

  • Treatment: Once tumors are established, treat the mice with this compound (e.g., via intraperitoneal injection or oral gavage) or a vehicle control on a predetermined schedule.

  • Metastasis Assessment: After a set period, sacrifice the mice and harvest the lungs and other potential metastatic organs (e.g., liver, bone).

  • Histological Analysis: Fix the tissues, embed in paraffin, and perform hematoxylin and eosin (H&E) staining to identify and quantify metastatic lesions. Immunohistochemistry for human-specific markers can also be performed to confirm the origin of the metastatic cells.

Conclusion and Future Directions

This compound has demonstrated promising anti-cancer activities in preclinical models of breast cancer, primarily through the inhibition of the NF-κB and MEK/ERK signaling pathways. Its structural analogue, wedelolactone, also shows inhibitory effects on the TGF-β1/Smad pathway. These findings highlight the potential of DWEL as a multi-targeted agent for the treatment of breast cancer, particularly in aggressive and metastatic subtypes.

However, to advance the clinical translation of this compound, several key areas require further investigation. There is a pressing need for comprehensive studies to determine the IC50 values of DWEL for cytotoxicity across a panel of breast cancer cell lines representing different molecular subtypes. Quantitative analyses of its effects on the NF-κB, MEK/ERK, and TGF-β1/Smad pathways are essential to fully elucidate its potency and mechanism of action. Furthermore, the potential modulation of the critical PI3K/Akt/mTOR pathway by DWEL in breast cancer remains an unexplored and highly relevant area of research. Detailed in vivo studies are also necessary to establish its efficacy, pharmacokinetic profile, and safety in relevant animal models of breast cancer metastasis. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute further studies aimed at fully characterizing the therapeutic potential of this compound in breast cancer.

References

An In-depth Technical Guide on the Preliminary Toxicity of Demethylwedelolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available preliminary toxicity data for Demethylwedelolactone. It is intended for informational purposes for a scientific audience and does not constitute a comprehensive safety assessment. Significant data gaps exist in the publicly available literature regarding the toxicity of this compound.

Introduction

This compound is a naturally occurring coumestan found in several medicinal plants, most notably Eclipta alba and Wedelia calendulacea. It is recognized for a variety of biological activities, including anti-inflammatory, hepatoprotective, and potential anticancer effects.[1][2] As with any compound under investigation for therapeutic applications, a thorough understanding of its toxicity profile is paramount. This guide provides a summary of the existing preliminary toxicity data for this compound, drawing from studies on the compound itself where available, and from research on extracts of plants in which it is a major constituent.

Acute Toxicity

Direct and comprehensive acute toxicity studies on isolated this compound are limited in the publicly available scientific literature. However, some data can be inferred from supplier safety data sheets and studies on plant extracts containing the compound.

A key piece of information comes from a commercial supplier, which classifies this compound under the Globally Harmonized System (GHS) as "Acute Toxicity, Oral, Category 4" with the hazard statement H302: "Harmful if swallowed". This classification implies an oral LD50 value in the range of 300 to 2000 mg/kg body weight.

Further insights can be gleaned from acute toxicity studies on aqueous and alcoholic extracts of Eclipta alba, a primary source of this compound.

Table 1: Acute Toxicity Data for Eclipta alba Extracts

Extract TypeAnimal ModelRoute of AdministrationLD50 ValueObservations
Aqueous ExtractAlbino MiceOral7.841 g/kg (7841 mg/kg)Exhibited a marked action on the central nervous system. A dose of 2.0 g/kg was considered safe for the oral route.[3][4]
Aqueous ExtractAlbino MiceIntravenous302.8 mg/kgThe severity and depth of toxicities were found to be dose-dependent.[3][4]
Aqueous ExtractAlbino MiceIntraperitoneal328.3 mg/kgThe severity and depth of toxicities were found to be dose-dependent.[3][4]
Aqueous Leaf ExtractFemale Swiss Albino MiceOral2316.626 mg/kgDetrimental effects on biochemical parameters and histopathological alterations in the liver were observed at doses higher than 2000 mg/kg/day, indicating potential hepatotoxicity at high doses.[5]

Additionally, a study on an alcoholic extract of the whole plant of Wedelia calendulacea reported a minimum lethal dose greater than 200 mg/kg (p.o.) in mice.[6]

While specific protocols for this compound are not available, a typical acute oral toxicity study would follow OECD Guideline 423.

  • Test Animals: Healthy, young adult rodents (e.g., rats or mice), typically females, are used.[7]

  • Housing and Fasting: Animals are housed in standard conditions and fasted prior to dosing (food, but not water, is withheld).

  • Dose Administration: The test substance is administered in a single dose by gavage. A stepwise procedure is used, with each step using three animals.[7]

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[4]

  • Necropsy: All animals are subjected to gross necropsy at the end of the observation period.

  • Endpoint: The LD50 is determined based on the mortality observed at different dose levels.[8]

G start Start: Select Dose Level step1 Dose 3 Female Animals start->step1 observe1 Observe for 14 Days (Mortality & Clinical Signs) step1->observe1 decision1 Outcome? observe1->decision1 outcome1 2-3 Animals Die decision1->outcome1 High Mortality outcome2 0-1 Animal Dies decision1->outcome2 Low/No Mortality step2_lower Dose 3 Animals at Lower Dose Level outcome1->step2_lower step2_higher Dose 3 Animals at Higher Dose Level outcome2->step2_higher end_classify End: Classify Substance Based on LD50 Cut-off step2_lower->end_classify step2_higher->end_classify G coumestan Coumestan (e.g., Coumestrol) topoII Topoisomerase-II coumestan->topoII Inhibition dna_damage DNA Double-Strand Breaks topoII->dna_damage leads to micronuclei Micronucleus Formation dna_damage->micronuclei mutations Gene Mutations (e.g., HPRT, TK) dna_damage->mutations apoptosis Apoptosis dna_damage->apoptosis

References

Methodological & Application

Application Note & Protocol: Extraction of Demethylwedelolactone from Eclipta prostrata

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Demethylwedelolactone is a coumestan-type phytochemical found in plants of the Eclipta and Wedelia genera, most notably Eclipta prostrata (L.) L., also known as Bhringraj.[1] Alongside its analogue wedelolactone, it is recognized for a wide range of pharmacological activities, including anti-inflammatory, anti-hepatotoxic, and anti-cancer properties.[2][3] These therapeutic potentials make this compound a compound of significant interest for research and drug development. The primary mechanism for its anti-inflammatory effects involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[4]

This document provides detailed protocols for the extraction of this compound from Eclipta prostrata plant material, a summary of expected yields, and an overview of its mechanism of action.

Quantitative Data Summary

The yield of this compound (DWL) is highly dependent on the plant part used, the extraction method, and the solvent system. Quantitative analysis by High-Performance Liquid Chromatography (HPLC) has shown that the stems of Eclipta prostrata contain the highest concentration of DWL.[5][6] Below is a summary of yields reported in the literature.

Plant PartExtraction MethodSolventDWL Yield (% w/w of dry material)Reference
StemsSoxhletMethanol0.395%[5][6]
Whole PlantSoxhletMethanol0.159%[5][6]
Whole PlantMaceration/PercolationWater:Ethanol (7:3)0.184%[5]
LeavesSoxhletMethanol0.021%[5]
RootsSoxhletMethanol0.003%[5]

Note: Yields can vary based on plant genetics, geographical location, and harvesting time.

Experimental Workflow

The general workflow for the extraction and isolation of this compound involves sample preparation, extraction, concentration, and optional purification.

G cluster_prep 1. Preparation cluster_extraction 2. Extraction cluster_processing 3. Downstream Processing cluster_purification 4. Purification (Optional) plant_material Collect E. prostrata Stems wash_dry Wash & Shade Dry plant_material->wash_dry grind Grind to Coarse Powder wash_dry->grind soxhlet Soxhlet Extraction (Methanol, 6-8h) grind->soxhlet uae Ultrasound-Assisted Extraction (Methanol, 45 min) grind->uae filter Filter Extract soxhlet->filter uae->filter concentrate Concentrate Under Vacuum (Rotary Evaporator) filter->concentrate crude_extract Obtain Crude Extract concentrate->crude_extract column Silica Gel Column Chromatography crude_extract->column fractions Collect & Analyze Fractions (TLC/HPLC) column->fractions pure_dwl Isolate Pure This compound fractions->pure_dwl

Caption: Experimental workflow for this compound extraction.

Experimental Protocols

Plant Material Preparation
  • Collection: Collect fresh aerial parts of Eclipta prostrata, focusing on the stems for the highest DWL yield.[5]

  • Cleaning and Drying: Wash the plant material thoroughly with water to remove soil and debris. Allow it to shade dry completely for several days until brittle.

  • Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Protocol A: Soxhlet Extraction

This conventional method ensures thorough extraction but requires longer processing times and larger solvent volumes.[7][8]

Materials:

  • Dried, powdered E. prostrata stems

  • Methanol (HPLC grade)

  • Soxhlet apparatus (round-bottom flask, extraction chamber, condenser)

  • Cellulose thimble

  • Heating mantle

  • Rotary evaporator

Methodology:

  • Accurately weigh about 20-30 g of the dried plant powder and place it inside a cellulose thimble.

  • Place the thimble into the main chamber of the Soxhlet extractor.

  • Fill the round-bottom flask with methanol (approx. 250-300 mL), ensuring the volume is sufficient for several cycles.

  • Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.

  • Heat the flask using a heating mantle to a temperature that maintains a steady boil of the solvent.

  • Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm runs clear.

  • After extraction, turn off the heat and allow the apparatus to cool.

  • Recover the methanol from the extraction chamber.

  • Filter the resulting extract and concentrate it under reduced pressure at 40°C using a rotary evaporator to obtain a dark green or brown sticky mass, which is the crude extract.[5]

Protocol B: Ultrasound-Assisted Extraction (UAE)

UAE is a modern, efficient alternative that significantly reduces extraction time and solvent consumption by using ultrasonic waves to disrupt plant cell walls.[2][9][10]

Materials:

  • Dried, powdered E. prostrata stems

  • Methanol (HPLC grade)

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Methodology:

  • Weigh approximately 10 g of the dried plant powder and place it in a 1 L beaker.

  • Add methanol to achieve a solvent-to-solid ratio of 60:1 (v/w), which corresponds to 600 mL of methanol.[9][11]

  • Place the beaker in an ultrasonic bath set to a power of 170 W and a temperature of 50°C.[2][9]

  • Sonicate the mixture for 45 minutes.[9][11]

  • After sonication, filter the mixture through Whatman filter paper to separate the extract from the plant residue.

  • Concentrate the filtrate using a rotary evaporator at 40°C under vacuum to yield the crude extract.

Purification via Column Chromatography (Optional)

For isolating pure this compound, the crude extract can be purified using silica gel column chromatography.[12][13][14]

Methodology:

  • Prepare a silica gel (60-120 mesh) slurry in a non-polar solvent (e.g., hexane or a dichloromethane-based system) and pack it into a glass column.

  • Adsorb a small amount of the crude extract onto silica gel to create a dry powder.

  • Carefully load the powdered sample onto the top of the packed column.

  • Elute the column with a gradient solvent system, typically starting with a less polar mixture and gradually increasing polarity. A common system is dichloromethane-methanol.[12][13]

  • Collect fractions and monitor them using Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

  • Combine the pure fractions and evaporate the solvent to obtain isolated this compound.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Wedelolactone, a close analogue of this compound, exerts its potent anti-inflammatory effects by targeting the NF-κB signaling pathway.[4] This pathway is a central mediator of inflammation, immunity, and cell survival.[15]

In its inactive state, the NF-κB dimer (typically p65/p50) is held in the cytoplasm by an inhibitory protein called IκBα.[] When a cell is stimulated by pro-inflammatory signals like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), a kinase complex (IKK) is activated. IKK phosphorylates IκBα, marking it for degradation.[17] The degradation of IκBα frees the NF-κB dimer, allowing it to translocate into the nucleus.[4] Once in the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines (e.g., TNF-α, IL-1β).[15]

Wedelolactone inhibits this process by preventing the degradation of the IκBα protein.[4] By stabilizing IκBα, it effectively traps the NF-κB complex in the cytoplasm, preventing its nuclear translocation and subsequent activation of inflammatory gene expression.[4]

G cluster_nucleus Nuclear Events LPS Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Cell Surface Receptor (e.g., TLR4) LPS->Receptor 1. Binds DWL This compound (Wedelolactone) IKK IKK Complex Receptor->IKK 2. Activates IkBa_NFkB IκBα - NF-κB (Inactive Complex) IKK->IkBa_NFkB 3. Phosphorylates IκBα p_IkBa P-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (p65/p50) (Active) IkBa_NFkB->NFkB 5. Releases NF-κB Degradation Proteasomal Degradation p_IkBa->Degradation 4. Targets for Nucleus Nucleus NFkB->Nucleus 6. Translocates to DNA DNA Binding & Transcription Nucleus->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes 7. Promotes Transcription DWL->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Demethylwedelolactone

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Demethylwedelolactone, a bioactive coumestan found in medicinal plants such as Eclipta alba. This method is applicable for the quality control of raw herbal materials, extracts, and finished herbal formulations. The described protocol provides a reliable and reproducible approach for researchers, scientists, and professionals in the drug development industry.

Introduction

This compound is a significant polyphenolic compound known for its various pharmacological activities, including anti-inflammatory and hepatoprotective effects.[1][2] Accurate and precise quantification of this marker compound is crucial for the standardization and quality assurance of herbal products. This document outlines a validated reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Chemical Structure

This compound

  • Molecular Formula: C₁₅H₈O₇[1][3]

  • Molecular Weight: 300.22 g/mol [1][3]

  • CAS Number: 6468-55-9[1]

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis. The following table summarizes the key chromatographic parameters compiled from established methods.

ParameterMethod 1 (Isocratic)Method 2 (Gradient)
HPLC System Agilent 1260 Infinity II or equivalentShimadzu LC-20AD or equivalent
Column C8, 5 µm, 4.6 x 250 mmC18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (35:65, v/v)[4][5]A: 1 mM KH₂PO₄ in Water, B: Acetonitrile[6][7]
Gradient Isocratic0-15 min, 10-40% B; 15-20 min, 40-60% B; 20-25 min, 60-10% B
Flow Rate 1.0 mL/min[5]1.5 mL/min[6][7]
Injection Volume 20 µL10 µL
Column Temp. Ambient (~25 °C)30 °C
Detection UV at 351 nm[5][6][8]PDA at 351 nm[6][7]
Run Time 15 minutes30 minutes
Method Validation Summary

The analytical methods have been validated according to ICH guidelines, demonstrating their suitability for the intended purpose.[9][10][11]

Validation ParameterResult (Isocratic Method)Result (Gradient Method)
Linearity (R²) > 0.999[5]> 0.9997[7]
Range 300 - 1500 ng/mL[5]2.5 - 140 µg/mL[7]
LOD 100 ng/mL[5]0.084 µg/mL[7]
LOQ 300 ng/mL[5]0.25 µg/mL[7]
Accuracy (% Recovery) 98.5 - 101.2%99.5 - 103.6%[7]
Precision (%RSD) < 2.0%< 2.0%[7]

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol or DMSO.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (from Eclipta alba plant material)
  • Drying and Grinding: Dry the plant material (Eclipta alba) in a hot air oven at 40-50 °C until a constant weight is achieved. Grind the dried material into a fine powder (60-80 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a conical flask.

    • Add 50 mL of methanol or an ethanol:water (7:3) mixture.[8]

    • Perform extraction using one of the following methods:

      • Ultrasonication: Sonicate for 30-60 minutes at room temperature.

      • Soxhlet Extraction: Extract for 4-6 hours.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature below 50 °C to obtain a semi-solid extract.

  • Final Sample Solution:

    • Dissolve a known quantity (e.g., 10 mg) of the dried extract in 10 mL of the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.[12]

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow start Start: Sample Collection (Eclipta alba) drying Drying and Pulverization start->drying extraction Solvent Extraction (Methanol/Ethanol-Water) drying->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation filtration->concentration reconstitution Reconstitution in Mobile Phase concentration->reconstitution final_filtration 0.45 µm Syringe Filtration reconstitution->final_filtration hplc_injection HPLC Injection and Analysis final_filtration->hplc_injection data_analysis Data Acquisition and Quantification hplc_injection->data_analysis end End: Report Generation data_analysis->end

Caption: Sample preparation and analysis workflow for this compound.

logical_relationship main HPLC Method for This compound Analysis instrumentation Instrumentation main->instrumentation method_params Method Parameters main->method_params sample_prep Sample Preparation main->sample_prep validation Method Validation main->validation hplc_system HPLC System (Pump, Detector) instrumentation->hplc_system column Column (C8 or C18) instrumentation->column mobile_phase Mobile Phase (ACN, Buffer) method_params->mobile_phase detection Detection (UV 351 nm) method_params->detection extraction Extraction sample_prep->extraction cleanup Filtration sample_prep->cleanup linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision sensitivity LOD & LOQ validation->sensitivity

Caption: Key components of the HPLC method development and validation.

Conclusion

The HPLC method described in this application note is simple, accurate, and precise for the quantification of this compound in various samples. The provided protocols can be readily implemented in a quality control laboratory for the routine analysis of herbal materials and formulations containing Eclipta alba. The method's validation ensures reliable results, contributing to the overall quality and consistency of the products.

References

Application Notes and Protocols for Demethylwedelolactone in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the solubilization and use of Demethylwedelolactone (DWL) in dimethyl sulfoxide (DMSO) for cell culture applications. The information is intended for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is a naturally occurring coumestan with various biological activities, including anti-inflammatory, hepato-protective, and anti-cancer effects.

PropertyValueSource
CAS Number 6468-55-9
Molecular Formula C₁₅H₈O₇
Molecular Weight 300.22 g/mol
Appearance White to green powder

Solubility Data

DMSO is the recommended solvent for preparing stock solutions of this compound for cell culture experiments. Solubility may vary between suppliers. It is advisable to consult the certificate of analysis for the specific batch being used.

SolventReported SolubilitySource
DMSO 2 mg/mL (~6.66 mM)
DMSO 30 mg/mL (~100 mM)
DMSO:PBS (pH 7.2) (1:1) 0.5 mg/mL
Ethanol 20 mg/mL

Experimental Protocols

This section details the protocol for preparing a this compound stock solution in DMSO and its subsequent application in cell culture.

Materials Required
  • This compound powder

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, nuclease-free pipette tips

  • Complete cell culture medium, pre-warmed to 37°C

  • Cultured cells in appropriate flasks or plates

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Preparation of this compound Stock Solution

A 10 mM stock solution is a common starting point for many cell culture experiments.

Calculation:

  • To prepare a 10 mM stock solution, you need to dissolve 3.0022 mg of this compound (MW = 300.22) in 1 mL of DMSO.

  • Formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

Procedure:

  • Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.

  • Transfer the powder into a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. A clear solution should be obtained. If solubility issues arise, gentle warming at 37°C for a short period may aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Storage and Stability of Stock Solution
FormStorage TemperatureStability
Powder -20°C≥ 4 years
In DMSO -20°CAt least 1 month. For longer-term storage (-80°C), use within 6 months. Avoid repeated freeze-thaw cycles.
Application to Cell Culture

Working Solution Preparation:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentrations.

  • It is crucial to add the DMSO stock solution to the medium and mix immediately to prevent precipitation of the compound.

Important Considerations:

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. A concentration of 0.1% is often preferred.

  • Vehicle Control: Always include a vehicle control in your experiments. This consists of treating a set of cells with the same final concentration of DMSO in the culture medium as the highest concentration used for the this compound treatment.

  • Positive and Negative Controls: Include appropriate positive and negative controls relevant to the specific assay being performed.

Example Dilution Series for Cell Culture

This table provides an example of how to prepare working solutions for treating cells in a 6-well plate with a final volume of 2 mL per well.

Stock ConcentrationDesired Final Concentration (µM)Volume of Stock to Add to 2 mL Medium (µL)Final DMSO Concentration (%)
10 mM10.20.01
10 mM51.00.05
10 mM102.00.1
10 mM255.00.25
10 mM5010.00.5

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for using this compound in cell culture experiments.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis stock_prep Prepare 10 mM Stock in DMSO working_sol Prepare Working Solutions in Culture Medium stock_prep->working_sol cell_seeding Seed Cells and Incubate (24h) treatment Treat Cells with DWL and Vehicle Control cell_seeding->treatment working_sol->treatment incubation Incubate for Desired Time treatment->incubation downstream Downstream Assays (e.g., Viability, Western Blot) incubation->downstream

Caption: Experimental workflow for cell treatment with this compound.

Simplified Signaling Pathway

This compound has been shown to exert anti-cancer effects by modulating cellular signaling pathways. For instance, it can influence the MAPK signaling pathway and down-regulate the oncoprotein c-Myc, leading to reduced cell motility and invasion.

G cluster_pathway Intracellular Signaling cluster_effects Cellular Effects DWL This compound MAPK MAPK Signaling Pathway DWL->MAPK modulates cMyc c-Myc Expression DWL->cMyc inhibits Invasion Cell Motility & Invasion DWL->Invasion inhibits Apoptosis Apoptosis DWL->Apoptosis induces MAPK->cMyc cMyc->Invasion promotes cMyc->Apoptosis inhibits

Caption: Simplified signaling of this compound's anti-cancer activity.

Demethylwedelolactone: A Potent Serine Protease Inhibitor for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylwedelolactone, a naturally occurring coumestan found in plants such as Eclipta alba, has been identified as a potent inhibitor of the serine protease, trypsin.[1][2][3] This property makes it a valuable research tool for studying the structure and function of trypsin and other related serine proteases. Its inhibitory activity can be leveraged in various experimental settings to investigate the role of these enzymes in physiological and pathological processes. These application notes provide detailed protocols and data for utilizing this compound as a research tool for studying protease inhibition.

Biochemical and Physiological Actions

This compound exhibits a range of biological activities, including anti-inflammatory and hepatoprotective effects.[4] Notably, its potent inhibitory action against trypsin suggests its potential as a modulator of digestive processes and other trypsin-mediated pathways.[1][3][5]

Quantitative Data

The inhibitory potency of this compound against trypsin has been quantified, providing a basis for its application in experimental models.

CompoundTarget ProteaseProtease ClassIC50Reference
This compoundTrypsinSerine Protease3.0 µM[1][6]
This compoundTrypsinSerine Protease3.0 µg/mL[3]

Note: The IC50 value of 3.0 µg/mL is approximately 10 µM, assuming a molecular weight of 300.23 g/mol for this compound.

Mechanism of Action

While the precise mechanism of trypsin inhibition by this compound is not fully elucidated in the available literature, it is suggested that it may bind to the active site of trypsin, thereby preventing the binding and cleavage of its substrates.[5] Further mechanistic studies are required to fully understand the molecular interactions between this compound and the protease.

Experimental Protocols

The following protocols are provided as a guide for utilizing this compound in protease inhibition studies. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: In Vitro Trypsin Inhibition Assay

This protocol is adapted from general procedures for determining serine protease inhibition.

Materials:

  • This compound (stock solution in DMSO)

  • Trypsin (from bovine pancreas)

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE) or other suitable trypsin substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl2)

  • 96-well microplate

  • Spectrophotometer or microplate reader capable of measuring absorbance at 253 nm (for BAEE)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a working solution of trypsin in cold 1 mM HCl.

    • Prepare a working solution of the substrate (e.g., BAEE) in the Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Tris-HCl buffer

      • Varying concentrations of this compound (or DMSO for control)

      • Trypsin solution

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction:

    • Add the substrate solution to each well to start the reaction.

  • Measure Activity:

    • Immediately measure the change in absorbance over time using a spectrophotometer or microplate reader. For BAEE, the hydrolysis can be monitored at 253 nm.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of substrate hydrolysis) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Investigating Inhibition of Other Protease Classes

To determine the specificity of this compound, similar in vitro inhibition assays can be performed using proteases from other classes, such as cysteine proteases (e.g., papain, cathepsins) and metalloproteinases (e.g., matrix metalloproteinases - MMPs).

Note: Currently, there is no published data on the effect of this compound on cysteine or metalloproteinases. Researchers performing these experiments would be contributing novel findings to the field.

General Procedure:

  • Select a representative cysteine protease or metalloproteinase and its corresponding specific substrate.

  • Adapt the in vitro inhibition assay protocol described above, using the appropriate buffer and assay conditions for the chosen enzyme.

  • Follow the same steps for assay setup, reaction initiation, activity measurement, and data analysis to determine if this compound exhibits inhibitory activity against these protease classes.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Protease_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (this compound, Trypsin, Substrate) Plate Prepare 96-well Plate Reagents->Plate Dispense Incubation Incubate Inhibitor and Enzyme Plate->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Absorbance Change Reaction->Measurement Velocity Calculate Reaction Velocity Measurement->Velocity Inhibition Determine % Inhibition Velocity->Inhibition IC50 Calculate IC50 Inhibition->IC50 Serine_Protease_Inhibition_Mechanism cluster_enzyme Trypsin (Serine Protease) ActiveSite Active Site Products Cleavage Products ActiveSite->Products Catalyzes cleavage InactiveComplex Inactive Enzyme-Inhibitor Complex ActiveSite->InactiveComplex Forms Substrate Substrate Substrate->ActiveSite Binds to Inhibitor This compound Inhibitor->ActiveSite Binds to & blocks

References

Application Note: UPLC-MS/MS Assay for the Quantification of Demethylwedelolactone in Rat Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Demethylwedelolactone, a natural coumestan found in Eclipta prostrata, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, hepatoprotective, and anti-cancer properties.[1][2] To facilitate preclinical pharmacokinetic and toxicokinetic studies, a robust and sensitive analytical method for the accurate quantification of this compound in biological matrices is essential. This application note describes a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of this compound in rat plasma. The described method is simple, rapid, and suitable for high-throughput analysis.

Experimental Workflow

The analytical workflow consists of sample preparation by protein precipitation, followed by chromatographic separation using UPLC and sensitive detection by a triple quadrupole mass spectrometer.

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_output Output plasma Rat Plasma Sample (50 µL) is Internal Standard acetonitrile Acetonitrile (Protein Precipitation) vortex Vortex Mix acetonitrile->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant uplc UPLC Separation supernatant->uplc msms MS/MS Detection (SRM) uplc->msms data Data Acquisition & Processing msms->data quant Quantification of this compound data->quant pk Pharmacokinetic Analysis quant->pk

Caption: Experimental workflow for this compound quantification.

Protocols

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Internal Standard (IS), e.g., Wedelolactone or a structurally similar compound

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Rat plasma (blank)

2. Stock and Working Solutions Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in a suitable solvent (e.g., DMSO) to prepare individual stock solutions of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% acetonitrile to create working standards for calibration curves and quality control (QC) samples. Prepare a working solution of the IS in acetonitrile.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of rat plasma into a microcentrifuge tube.

  • Add 10 µL of the IS working solution.

  • Add 150 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for UPLC-MS/MS analysis.

4. UPLC-MS/MS Conditions

UPLC System: Waters ACQUITY UPLC or equivalent Column: Venusil C18 (50 mm × 2.1 mm, 5 µm) or equivalent[1][3] Mobile Phase:

  • A: 0.1% Formic acid in water[1][3]
  • B: Acetonitrile[1][3] Gradient: Isocratic elution with 55% B[1][3] Flow Rate: 0.3 mL/min[1][3] Injection Volume: 5 µL Column Temperature: 40°C Sample Temperature: 10°C

Mass Spectrometer: Triple quadrupole mass spectrometer Ionization Mode: Electrospray Ionization (ESI), Negative[1][3] Scan Type: Selected Reaction Monitoring (SRM)

Table 1: Mass Spectrometer Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
This compound299.1270.6200
Internal Standard (Wedelolactone)312.8298.0200

Note: MS parameters such as collision energy and cone voltage should be optimized for the specific instrument used.

Method Validation and Performance

The method was validated according to the US FDA guidelines for bioanalytical method validation.[1]

Table 2: Method Validation Parameters

ParameterResult
Linearity Range0.25 - 100 ng/mL[1]
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.25 ng/mL[1]
Intra- and Inter-day Precision (%RSD)< 15%
Accuracy (%RE)Within ±15%
Recovery> 85%
Matrix EffectMinimal

Application to a Pharmacokinetic Study in Rats

The validated UPLC-MS/MS method was successfully applied to a pharmacokinetic study of this compound in rats following oral administration.

Table 3: Pharmacokinetic Parameters of this compound in Rats

ParameterValue (Mean ± SD)
Cmax (ng/mL)41.3 ± 9.57[3]
Tmax (h)0.800[3]
AUC₀₋t (ng·h/mL)127.4 ± 52.7[3]
t₁/₂ (h)2.08 ± 0.69[3]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t₁/₂: Elimination half-life.

Biological Signaling Pathway

This compound and its related compound, wedelolactone, have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4][5] This pathway is a key regulator of the inflammatory response.

G cluster_pathway NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Gene Transcription stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase ikb IκBα ikb_kinase->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb_ub Ubiquitination & Degradation of IκBα ikb->ikb_ub nucleus Nucleus gene Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) nfkb_active Active NF-κB ikb_ub->nfkb_active nfkb_active->nucleus Translocation demethyl This compound demethyl->ikb_kinase Inhibits

Caption: Inhibition of the NF-κB pathway by this compound.

This application note provides a detailed protocol for a sensitive and reliable UPLC-MS/MS method for the quantification of this compound in rat plasma. The method has been successfully validated and applied to a preclinical pharmacokinetic study. This analytical method will be a valuable tool for researchers and drug development professionals investigating the therapeutic potential of this compound.

References

Application Notes and Protocols for Demethylwedelolactone in Anchorage-Independent Cell Growth Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anchorage-independent growth is a hallmark of cellular transformation and a key characteristic of cancer cells, allowing them to proliferate without attachment to a solid substrate. The soft agar colony formation assay is the gold-standard method to assess this capability in vitro. Demethylwedelolactone (DWL), a natural coumestan, has demonstrated inhibitory effects on the anchorage-independent growth of cancer cells, particularly in breast cancer models.[1] This document provides detailed application notes and protocols for utilizing this compound in anchorage-independent cell growth assays, focusing on the MDA-MB-231 breast cancer cell line.

Mechanism of Action

This compound has been shown to exert its anti-cancer effects by targeting key signaling pathways involved in cell proliferation, survival, and invasion. In MDA-MB-231 breast cancer cells, DWL inhibits the NF-κB and MEK/ERK signaling pathways.[1] This dual inhibition leads to the reduced expression and activity of matrix metalloproteinases (MMPs), which are crucial for the degradation of the extracellular matrix and promoting an invasive phenotype.[1] The suppression of these pathways ultimately hinders the ability of cancer cells to form colonies in an anchorage-independent manner.

Data Presentation

CompoundCell LineAssay TypeIC50 / Effective ConcentrationReference
This compoundMDA-MB-231Cell ViabilityNot explicitly stated, but effective at concentrations used for invasion assays.[1][1]
This compound-Trypsin Inhibition3.0 µMMedChemExpress

Experimental Protocols

Anchorage-Independent Cell Growth (Soft Agar) Assay

This protocol is a general guideline for assessing the effect of this compound on the anchorage-independent growth of MDA-MB-231 cells. Optimization may be required for other cell lines.

Materials:

  • MDA-MB-231 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (DWL) stock solution (in DMSO)

  • Agar (Bacteriological grade)

  • Sterile 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell counting device (e.g., hemocytometer or automated cell counter)

  • Incubator (37°C, 5% CO2)

  • Microscope

Protocol:

  • Preparation of Agar Solutions:

    • Prepare a 1.2% (w/v) agar solution by dissolving 1.2 g of agar in 100 mL of sterile water. Autoclave to sterilize and keep in a 42°C water bath to prevent solidification.

    • Prepare a 0.7% (w/v) agar solution by dissolving 0.7 g of agar in 100 mL of sterile water. Autoclave and maintain at 42°C.

  • Preparation of the Base Agar Layer:

    • Warm 2X complete growth medium to 37°C.

    • Mix equal volumes of the 1.2% agar solution and the 2X complete growth medium to create a final concentration of 0.6% agar in 1X complete growth medium.

    • Immediately dispense 2 mL of this base agar mixture into each well of a 6-well plate.

    • Allow the base layer to solidify at room temperature in a sterile hood for at least 30 minutes.

  • Preparation of the Top Agar Layer with Cells and DWL:

    • Trypsinize and count MDA-MB-231 cells. Resuspend the cells in complete growth medium to a concentration of 1 x 10^4 cells/mL.

    • Prepare serial dilutions of this compound in complete growth medium at 2X the final desired concentrations. It is recommended to test a range of concentrations based on previously reported cell viability data (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Include a vehicle control (DMSO).

    • In separate tubes for each condition, mix 0.75 mL of the cell suspension (containing 7,500 cells) with 0.75 mL of the 2X DWL dilution (or vehicle).

    • Warm the 0.7% agar solution to 37°C.

    • Mix the cell/DWL suspension with an equal volume of the 0.7% agar solution to obtain a final agar concentration of 0.35% and the desired final concentration of DWL.

    • Immediately overlay 1.5 mL of this cell/agar/DWL mixture onto the solidified base agar layer in each well.

  • Incubation and Colony Formation:

    • Allow the top agar layer to solidify at room temperature for 30-60 minutes.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 14-21 days.

    • Feed the cells every 3-4 days by adding 200 µL of complete growth medium containing the respective concentration of DWL (or vehicle) to the top of the agar.

  • Staining and Quantification of Colonies:

    • After the incubation period, stain the colonies by adding 500 µL of 0.005% crystal violet solution to each well and incubate for 1-2 hours.

    • Carefully wash the wells with PBS to remove excess stain.

    • Count the number of colonies in each well using a microscope. A colony is typically defined as a cluster of 50 or more cells.

    • Calculate the percentage of colony inhibition for each DWL concentration relative to the vehicle control.

Visualizations

experimental_workflow Experimental Workflow: Anchorage-Independent Growth Assay cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Maintenance cluster_analysis Analysis prep_agar Prepare 1.2% and 0.7% Agar Solutions base_layer Create 0.6% Base Agar Layer in 6-well Plates prep_agar->base_layer prep_cells Culture and Harvest MDA-MB-231 Cells top_layer Prepare Top Agar Layer with Cells and DWL prep_cells->top_layer prep_dwl Prepare this compound Dilutions prep_dwl->top_layer plating Overlay Top Agar onto Base Layer base_layer->plating top_layer->plating incubation Incubate Plates for 14-21 Days plating->incubation feeding Feed Cells with DWL-containing Medium incubation->feeding Every 3-4 days staining Stain Colonies with Crystal Violet incubation->staining feeding->incubation quantification Count Colonies and Calculate Inhibition staining->quantification

Caption: Workflow for the anchorage-independent cell growth assay.

signaling_pathway This compound Signaling Pathway in MDA-MB-231 Cells cluster_membrane cluster_cytoplasm cluster_nucleus cluster_phenotype receptor Growth Factor Receptors mek MEK receptor->mek Activates ikb IκBα dwl This compound dwl->mek Inhibits dwl->ikb Prevents Degradation mmp MMP Expression & Activity dwl->mmp Inhibits growth Anchorage-Independent Growth dwl->growth Inhibits erk ERK mek->erk Phosphorylates erk_nuc p-ERK erk->erk_nuc Translocates nfkb NF-κB ikb->nfkb Inhibits nfkb_nuc NF-κB nfkb->nfkb_nuc Translocates gene_transcription Gene Transcription (MMPs) nfkb_nuc->gene_transcription Activates erk_nuc->gene_transcription Activates gene_transcription->mmp mmp->growth Promotes

Caption: DWL inhibits anchorage-independent growth via NF-κB and MEK/ERK.

References

Application Notes: Demethylwedelolactone in Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Demethylwedelolactone (DMWL) is a naturally occurring coumestan, a type of organic compound, primarily isolated from plants like Eclipta alba and Hypericum erectum[1][2]. It belongs to the flavonoid class of polyketides[1]. DMWL and its closely related analogue, Wedelolactone (WEL), have garnered significant interest for their diverse biological activities, including potent anti-inflammatory properties[3][4]. These compounds modulate key signaling pathways involved in the inflammatory response, making them attractive candidates for therapeutic development against various inflammatory diseases. These application notes provide a comprehensive overview of the use of DMWL in anti-inflammatory studies, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects primarily by interfering with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are central to the production of pro-inflammatory mediators.

Inhibition of the NF-κB Pathway

The NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival[5]. In its inactive state, the NF-κB p50-p65 heterodimer is held in the cytoplasm by an inhibitory protein called IκBα[3]. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα[3][5][6]. This frees the p50-p65 dimer to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2[3][7].

Studies on the related compound Wedelolactone (WEL) show that it inhibits LPS-induced NF-κB activation by suppressing the phosphorylation and degradation of IκBα. This prevents the nuclear translocation of the p65 and p50 subunits, thereby downregulating the expression of inflammatory proteins[3]. DMWL is believed to act through a similar mechanism.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Activation TLR4->IKK Activates IkBa_p IκBα Phosphorylation & Degradation IKK->IkBa_p NFkB_active Active NF-κB (p50/p65) IkBa_p->NFkB_active Releases NFkB_complex NF-κB (p50/p65) - IκBα NFkB_complex->IkBa_p Nucleus Nucleus NFkB_active->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Induces Cytokines Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) Transcription->Cytokines DMWL This compound DMWL->IkBa_p Inhibits

Inhibition of the NF-κB Signaling Pathway by this compound.
Modulation of MAPK Pathways

The MAPK family, including extracellular signal-regulated kinases (ERKs), c-Jun N-terminal protein kinase (JNK), and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation[8]. Research indicates that DMWL can modulate the MAPK signaling pathway[4][9]. For instance, Wedelolactone has been shown to activate ERK and JNK pathways in certain contexts, like osteoblastogenesis[8]. In inflammatory models, the inhibition of these pathways often leads to a reduction in the production of inflammatory cytokines. The precise effects of DMWL on MAPK pathways in inflammatory cells require further detailed investigation, but it is a key area of interest.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK MEK1_2 MEK1/2 MAPKKK->MEK1_2 MKK4_7 MKK4/7 MAPKKK->MKK4_7 MKK3_6 MKK3/6 MAPKKK->MKK3_6 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK1_2->Transcription_Factors JNK JNK MKK4_7->JNK JNK->Transcription_Factors p38 p38 MKK3_6->p38 p38->Transcription_Factors Inflammation Inflammatory Response Transcription_Factors->Inflammation DMWL This compound DMWL->ERK1_2 Modulates DMWL->JNK Modulates DMWL->p38 Modulates

Modulation of MAPK Signaling Pathways by this compound.

Quantitative Data Summary

Quantitative data for DMWL's direct anti-inflammatory activity is emerging. The table below summarizes known inhibitory concentrations and related data for DMWL and its analogue Wedelolactone (WEL) for context.

CompoundTarget/AssayCell Type / ModelIC50 / EffectReference
This compound Trypsin InhibitionIn vitroIC50: 3.0 μM[9]
Wedelolactone LPS-induced NO productionRAW 264.7 cellsSignificant inhibition at 5, 10, 20 μM[10]
Wedelolactone LPS-induced TNF-α, IL-6HK-2 cellsSignificant reduction at 10 μM[11]
Wedelolactone LPS-induced p65 nuclear translocationRAW 264.7 cellsDose-dependent inhibition (5-20 μM)[10]

Experimental Protocols

The following protocols provide detailed methodologies for studying the anti-inflammatory effects of this compound in vitro and in vivo.

In Vitro Anti-inflammatory Activity in Macrophages

This protocol details the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a standard model for assessing anti-inflammatory potential[12][13].

In_Vitro_Workflow cluster_assays Downstream Assays Start Start Culture 1. Culture RAW 264.7 Cells Start->Culture Seed 2. Seed Cells in Plates (e.g., 96-well or 24-well) Culture->Seed Pretreat 3. Pre-treat with DMWL (Varying concentrations, 1h) Seed->Pretreat Stimulate 4. Stimulate with LPS (e.g., 100 ng/mL, 18-24h) Pretreat->Stimulate Collect 5. Collect Supernatant & Cell Lysates Stimulate->Collect ELISA ELISA (TNF-α, IL-6) Collect->ELISA Griess Griess Assay (Nitric Oxide) Collect->Griess Western Western Blot (p65, p-IκBα) Collect->Western MTT MTT Assay (Cell Viability) Collect->MTT Analyze 6. Data Analysis ELISA->Analyze Griess->Analyze Western->Analyze MTT->Analyze End End Analyze->End In_Vivo_Workflow Start Start Acclimate 1. Acclimatize Animals (e.g., Sprague-Dawley Rats) Start->Acclimate Group 2. Group Animals (Control, DMWL, Reference Drug) Acclimate->Group Measure_Initial 3. Measure Initial Paw Volume Group->Measure_Initial Administer 4. Administer DMWL or Vehicle (e.g., i.p. or p.o.) Measure_Initial->Administer Induce 5. Induce Edema (Subplantar Carrageenan Injection) Administer->Induce After ~1 hour Measure_Final 6. Measure Paw Volume Over Time (e.g., 1, 2, 3, 4, 5 hours) Induce->Measure_Final Calculate 7. Calculate % Inhibition of Edema Measure_Final->Calculate End End Calculate->End

References

Application Notes and Protocols for the Total Synthesis of Demethylwedelolactone Utilizing Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Demethylwedelolactone, a member of the coumestan class of natural products, has garnered significant interest due to its diverse biological activities. This document outlines key synthetic strategies for the total synthesis of this compound, with a particular focus on the application of palladium-catalyzed reactions. These modern synthetic methods offer efficient and versatile routes to the coumestan core, enabling access to this compound and its analogs for further investigation in drug discovery and development.

Synthetic Strategies Overview

The total synthesis of this compound has been accomplished through various routes, many of which strategically employ palladium catalysis to construct the key structural features of the molecule. Two prominent palladium-catalyzed approaches are highlighted here: a convergent synthesis involving Sonogashira coupling and carbonylative annulation, and a strategy based on C-H bond functionalization.

A notable synthesis of this compound was achieved with an overall yield of 38% from commercially available phloroglucinol, utilizing a copper-mediated/palladium(0)-catalyzed reaction as a key step.[1]

Palladium-Catalyzed Key Reactions

1. Sonogashira Coupling and Carbonylative Annulation:

A convergent approach to the coumestan skeleton often involves the palladium-catalyzed Sonogashira coupling of an aryl halide with a terminal alkyne. This is followed by a palladium-catalyzed carbonylative annulation to construct the lactone ring.[2][3][4] This sequence allows for the efficient assembly of the core structure from two key fragments.

2. C-H Bond Functionalization:

More recent strategies have focused on the palladium-catalyzed C-H functionalization of 3-arylcoumarins.[5][6][7] This method utilizes a weakly coordinating group to direct the regioselective functionalization of the C-H bond, leading to the formation of the furan ring of the coumestan system.[5][6][7] This approach is highly atom-economical and allows for the late-stage modification of the coumarin core.

3. Intramolecular Lactonization:

Palladium catalysis can also be employed for intramolecular lactonization. For instance, the cyclization of acetoxy-containing 2-(1-alkynyl)anisoles can be achieved through a direct palladium-catalyzed carbonylation/lactonization process to form the coumestan ring system.[8][9]

Experimental Protocols

Protocol 1: Synthesis of a 3-Arylcoumarin Intermediate via Pd-Catalyzed Coupling

This protocol is based on the synthesis of 3-arylcoumarins, which are key precursors for this compound.[1]

Reaction Scheme:

  • Step 1: Synthesis of a 3-bromocoumarin.

  • Step 2: Palladium-catalyzed cross-coupling with an arylboronic acid derivative.

Materials:

  • Substituted 3-bromocoumarin derivative

  • Substituted arylboronic acid derivative

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., Na₂CO₃, K₂CO₃)

  • Solvent (e.g., THF, DMF, Toluene)

  • Copper(I) iodide (CuI) as a co-catalyst[1]

Procedure:

  • To a solution of the 3-bromocoumarin derivative and the arylboronic acid derivative in the chosen solvent, add the palladium catalyst and the base.

  • If required, add the copper(I) iodide co-catalyst.[1]

  • Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and perform an aqueous work-up.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-arylcoumarin.

Protocol 2: Oxidative Cyclization to Form the Coumestan Core

This protocol describes the cyclization of a 3-(2'-hydroxyaryl)coumarin intermediate to form the final coumestan ring system.[1][5]

Reaction Scheme:

  • Oxidative cyclization of a 3-(2'-hydroxyaryl)coumarin.

Materials:

  • 3-(2'-hydroxyaryl)coumarin derivative

  • Oxidizing agent (e.g., Iodine (I₂), 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ))[1][5]

  • Base (e.g., Pyridine)[1]

  • Solvent (e.g., Dioxane, Toluene)

Procedure:

  • Dissolve the 3-(2'-hydroxyaryl)coumarin derivative in the appropriate solvent.

  • Add the oxidizing agent and the base to the solution.

  • Stir the reaction mixture at room temperature or elevated temperature as required.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction (e.g., with a solution of sodium thiosulfate if iodine is used).

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry, filter, and concentrate the organic phase.

  • Purify the product by column chromatography or recrystallization to yield the coumestan derivative.

Data Presentation

Reaction Step Catalyst/Reagent Yield (%) Reference
Cu-mediated/Pd(0)-catalysis Pd(0) catalyst, CuIHigh[1]
I₂/Pyridine Oxidative Cyclization I₂, Pyridine93[1]
Deprotection to this compound BCl₃84[1]
Overall Yield (from phloroglucinol) -38[1]

Visualizations

Synthetic Pathway of this compound

Synthetic_Pathway Phloroglucinol Phloroglucinol Intermediate_A 3-Bromocoumarin Derivative Phloroglucinol->Intermediate_A Multistep Intermediate_C 3-Arylcoumarin Intermediate_A->Intermediate_C Pd-catalyzed Coupling Intermediate_B Arylboronic Acid Derivative Intermediate_B->Intermediate_C Intermediate_D 3-(2'-Hydroxyaryl)coumarin Intermediate_C->Intermediate_D Deprotection This compound This compound Intermediate_D->this compound Oxidative Cyclization

Caption: Overall synthetic scheme for this compound.

Palladium-Catalyzed Cross-Coupling Cycle

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd R-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (R-X) Transmetal R-Pd(II)-R'(L_n) OxAdd->Transmetal Transmetalation (R'-M) Transmetal->Pd0 Reductive Elimination RedElim Product R-R' Transmetal->RedElim

Caption: Catalytic cycle for a generic Pd-catalyzed cross-coupling.

References

Troubleshooting & Optimization

Technical Support Center: Demethylwedelolactone Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Demethylwedelolactone (DWEL). The focus is on improving its solubility for successful in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

A1: this compound is a poorly water-soluble compound. Its solubility in common organic solvents is summarized in the table below. These values can serve as a starting point for developing your formulations.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~2 mg/mL[1]
Dimethylformamide (DMF)Soluble (exact concentration not specified)
EthanolSoluble (exact concentration not specified)
MethanolUsed for extraction from plant material[2][3]

Q2: I am observing precipitation of this compound when preparing my formulation for in vivo studies. What are the common causes?

A2: Precipitation of this compound during formulation preparation is a common issue due to its low aqueous solubility. The primary causes include:

  • Solvent Polarity: Using a solvent system that is not optimal for maintaining the solubility of this lipophilic compound.

  • pH Shift: Changes in the pH of the solution can significantly affect the solubility of compounds with ionizable groups.

  • Temperature Fluctuation: A decrease in temperature can lower the solubility of the compound, leading to precipitation.

  • High Concentration: Attempting to dissolve the compound at a concentration that exceeds its saturation point in the chosen solvent system.

Q3: What are the recommended starting points for formulating this compound for oral gavage in animal models?

A3: For oral gavage, a common approach for poorly soluble compounds like this compound is to create a suspension or a solution using a vehicle that enhances solubility and stability. A widely used vehicle for preclinical studies consists of a mixture of:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

It is crucial to first dissolve the this compound in DMSO before slowly adding the other components while vortexing to ensure a homogenous mixture. Always prepare fresh on the day of the experiment if possible, and visually inspect for any precipitation before administration.[4]

Q4: Can this compound be administered via intraperitoneal (IP) injection? What formulation considerations are there?

A4: Yes, intraperitoneal administration is a possible route. However, the formulation must be sterile and non-irritating to the peritoneum. A formulation similar to the one for oral gavage can be adapted, but it is critical to minimize the percentage of organic solvents like DMSO to reduce potential irritation. A formulation with a lower DMSO concentration, for instance, 2% DMSO, 40% PEG300, 5% Tween-80, and 53% Saline, might be better tolerated.[4] Sterile filtration of the final formulation is highly recommended if possible.

Troubleshooting Guides

Issue 1: Low Bioavailability Observed in Pharmacokinetic Studies

  • Problem: After oral administration of a this compound formulation, the measured plasma concentrations are very low or undetectable.

  • Possible Causes & Solutions:

    • Poor Dissolution in the GI Tract: The compound may not be dissolving effectively in the gastrointestinal fluids.

      • Troubleshooting Step: Consider micronization of the this compound powder to increase the surface area for dissolution.

      • Troubleshooting Step: Employ a solubilization technique such as creating a solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC) or forming an inclusion complex with cyclodextrins.

    • First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.

      • Troubleshooting Step: While reformulating won't change the intrinsic metabolism, ensuring maximal absorption can help more of the compound reach the portal vein. Consider co-administration with a known inhibitor of relevant metabolic enzymes if ethically and scientifically justified for the study.

    • Inefficient Formulation: The chosen vehicle may not be optimal for in vivo solubilization.

      • Troubleshooting Step: Experiment with different surfactant and co-solvent ratios in your formulation. Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can also significantly improve oral absorption.

Issue 2: Formulation Instability and Precipitation Over Time

  • Problem: The prepared this compound formulation appears clear or as a fine suspension initially but shows precipitation after a short period.

  • Possible Causes & Solutions:

    • Supersaturation: The initial formulation may be a supersaturated solution that is thermodynamically unstable.

      • Troubleshooting Step: Incorporate a precipitation inhibitor or a stabilizing polymer into your formulation.

      • Troubleshooting Step: Prepare the formulation immediately before administration to minimize the time for precipitation to occur.

    • Incompatibility of Components: Some components of your vehicle may not be fully compatible, leading to phase separation and drug precipitation.

      • Troubleshooting Step: Systematically evaluate the compatibility of each excipient in your formulation. Simplify the formulation to the essential components if possible.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension for Intravenous Injection

This protocol describes a general method for preparing a nanosuspension to enhance the solubility and bioavailability of this compound for parenteral administration.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (DCM)

  • Deionized water

  • Dialysis membrane (e.g., 12-14 kDa MWCO)

Methodology:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in dichloromethane.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA.

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature under a fume hood for several hours to allow the dichloromethane to evaporate, leading to the formation of nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug. Repeat the centrifugation and washing steps.

  • Resuspension: Resuspend the final nanoparticle pellet in a suitable vehicle for injection, such as sterile saline.

  • Characterization: Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex for Oral Administration

This protocol outlines the preparation of an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve the aqueous solubility of this compound.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Deionized water

Methodology:

  • Dissolution: Dissolve this compound in a minimal amount of ethanol.

  • Complexation: In a separate container, dissolve HP-β-CD in deionized water.

  • Mixing: Slowly add the ethanolic solution of this compound to the aqueous HP-β-CD solution while stirring continuously.

  • Stirring: Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.

  • Solvent Removal: Remove the ethanol and water by rotary evaporation or freeze-drying to obtain a solid powder of the inclusion complex.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Nuclear Magnetic Resonance (NMR).

  • Formulation: The resulting powder can be reconstituted in water or saline for oral gavage.

Signaling Pathways and Experimental Workflows

This compound's Impact on Cancer Cell Apoptosis and Migration

This compound has been shown to influence key signaling pathways involved in cancer cell survival, proliferation, and metastasis. The following diagrams illustrate the putative mechanisms of action.

Demethylwedelolactone_Apoptosis_Pathway DWEL This compound PKC_epsilon PKCε DWEL->PKC_epsilon JNK JNK (c-Jun N-terminal Kinase) DWEL->JNK Caspase3 Caspase-3 JNK->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

DWEL-induced apoptosis signaling pathway.

This compound is suggested to induce apoptosis by activating the JNK signaling cascade, which in turn activates Caspase-3, a key executioner caspase.[5][6] Concurrently, it is proposed to inhibit the pro-survival protein PKCε.[5][7]

Demethylwedelolactone_Migration_Pathway DWEL This compound MEK_ERK MEK/ERK Pathway DWEL->MEK_ERK NFkB IκB-α/NFκB Pathway DWEL->NFkB MMPs MMPs (Matrix Metalloproteinases) MEK_ERK->MMPs NFkB->MMPs Cell_Migration Cell Migration & Invasion MMPs->Cell_Migration

Inhibition of cancer cell migration by DWEL.

This compound has been shown to inhibit cancer cell migration and invasion by blocking the MEK/ERK and IκB-α/NFκB signaling pathways.[8] This leads to a reduction in the activity and expression of matrix metalloproteinases (MMPs), which are crucial for the degradation of the extracellular matrix, a key step in metastasis.[8]

Experimental Workflow for In Vivo Formulation Development

The following diagram outlines a logical workflow for developing and evaluating a suitable in vivo formulation for this compound.

InVivo_Formulation_Workflow Start Start: Poorly Soluble DWEL Solubility_Screening Solubility Screening (DMSO, Ethanol, Co-solvents) Start->Solubility_Screening Formulation_Strategy Select Formulation Strategy (e.g., Nanosuspension, Cyclodextrin, Lipid-based) Solubility_Screening->Formulation_Strategy Formulation_Optimization Formulation Optimization (Excipient ratios, Particle size) Formulation_Strategy->Formulation_Optimization InVitro_Characterization In Vitro Characterization (Stability, Dissolution) Formulation_Optimization->InVitro_Characterization InVitro_Characterization->Formulation_Optimization Iterate if needed InVivo_PK_Study In Vivo PK Study (Bioavailability) InVitro_Characterization->InVivo_PK_Study InVivo_PK_Study->Formulation_Optimization Iterate if needed Efficacy_Study Efficacy Study (e.g., Tumor model) InVivo_PK_Study->Efficacy_Study End End: Optimized Formulation Efficacy_Study->End

Workflow for developing an in vivo formulation for DWEL.

References

Optimizing Demethylwedelolactone dosage for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of Demethylwedelolactone (DWL) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DWL)?

A1: this compound (DWL) is a naturally occurring coumestan, a type of organic compound, originally isolated from the plant Eclipta alba.[1][2] It is recognized for its diverse biological activities and is a subject of interest in medicinal chemistry and cancer research.[3]

Q2: What are the primary biological activities of DWL?

A2: DWL exhibits several key biological functions, including:

  • Anti-cancer effects: It has been shown to inhibit the invasive growth of cancer cells in vitro and suppress metastasis in animal models, particularly with breast cancer cell lines like MDA-MB-231.[1]

  • Hepatoprotective properties: DWL can reduce cytotoxicity in rat hepatocytes induced by toxins.[1]

  • Anti-inflammatory action: It may attenuate inflammation, for example, by blocking autophagy flux in respiratory epithelial cells exposed to cigarette smoke extract.

  • Enzyme inhibition: DWL is a known inhibitor of the enzyme trypsin.[1][2]

Q3: How should I dissolve and store DWL?

A3: DWL is a powder that should be stored at -20°C for long-term stability (≥ 4 years).[1] For experiments, it is soluble in several organic solvents. It is recommended to prepare a concentrated stock solution in DMSO or DMF (e.g., 2-30 mg/mL), which can then be further diluted in your cell culture medium to the final working concentration.[1] Always store stock solutions at -20°C, aliquoted to avoid repeated freeze-thaw cycles.

Q4: What is a recommended starting concentration for my cell culture experiments?

A4: The optimal concentration of DWL is highly dependent on the cell line and the biological endpoint being measured. As a starting point, a dose-response experiment is recommended. Based on available literature, concentrations can range from low micromolar (µM) for enzyme inhibition (IC50 for trypsin is 3.0 µg/ml or approximately 10 µM) to higher concentrations for cytotoxicity studies.[1] For example, cytotoxicity has been observed against COLO320DM cells at 200 µM after 48 hours[4]. Long-term treatments may use non-lethal doses determined from initial cytotoxicity assays.[5]

Troubleshooting Guide

Q1: My DWL compound precipitated after I added it to my cell culture medium. What should I do?

A1: Precipitation is a common issue and can be caused by several factors:

  • Low Solubility in Aqueous Solutions: DWL has poor solubility in water-based media. Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is low, typically ≤0.1%, to avoid solvent-induced cytotoxicity and precipitation.

  • High Final Concentration: The concentration of DWL may exceed its solubility limit in the final medium. Try lowering the working concentration.

  • Temperature Shock: Adding a cold stock solution directly to warm media can cause the compound to precipitate. Gently warm the stock solution to room temperature and add it to pre-warmed (37°C) media while swirling gently.[6]

G start Problem: DWL Precipitates in Medium q1 Is the final solvent (e.g., DMSO) conc. ≤0.1%? start->q1 sol1 Action: Decrease solvent volume. Keep conc. ≤0.1%. q1->sol1 No q2 Was the stock solution warmed before dilution? q1->q2 Yes sol1->q2 sol2 Action: Warm stock to RT. Add to 37°C medium slowly. q2->sol2 No q3 Is the final DWL concentration too high? q2->q3 Yes sol2->q3 sol3 Action: Perform a dose-response experiment to find the solubility limit. q3->sol3 Yes end_node Solution: Precipitation Resolved q3->end_node No, consider other factors (e.g., media components) sol3->end_node

Caption: Troubleshooting workflow for DWL precipitation.

Q2: I am not observing the expected anti-cancer or anti-inflammatory effects.

A2: If DWL is not producing the anticipated biological response, consider the following:

  • Sub-optimal Concentration: The concentration used may be too low for your specific cell line. Run a dose-response curve to identify the effective concentration range (e.g., IC50 for cytotoxicity or EC50 for a specific effect).

  • Cell Line Specificity: The signaling pathways affected by DWL, such as the MAPK pathway, may have different sensitivities or baseline activities in different cell lines.[7]

  • Compound Stability: While stable long-term when stored properly, DWL's stability in solution at 37°C in your specific culture medium over the course of the experiment should be considered. For long-term experiments (over 24-48 hours), consider replenishing the medium with freshly prepared DWL.[6]

  • Controls: Ensure your experiment includes appropriate positive and negative controls. A negative control (vehicle only) is crucial to confirm the observed effects are due to DWL and not the solvent.

Q3: I am observing high levels of cell death even at very low concentrations of DWL.

A3: Unusually high cytotoxicity can stem from:

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. Test a vehicle-only control at the highest concentration used in your experiment.

  • High Cell Line Sensitivity: Some cell lines are inherently more sensitive to certain compounds. You may need to use a much lower concentration range than what is reported for other cell lines.

  • Compound Purity: Verify the purity of your DWL from the supplier datasheet. Impurities could contribute to cytotoxicity.

  • Assay Interference: The compound itself might interfere with the readout of your viability assay (e.g., MTT reduction). Visually inspect the cells via microscopy for signs of cell death to confirm the assay results.

Data & Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 6468-55-9[1]
Molecular Formula C₁₅H₈O₇[1]
Molecular Weight 300.22 g/mol
Solubility DMSO: 2-30 mg/mLDMF: 30 mg/mLEthanol: 20 mg/mL[1]
Storage -20°C

Table 2: Summary of Reported Biological Activities and Concentrations

Cell Line/SystemBiological EffectReported Concentration/ValueSource
MDA-MB-231 (Breast Cancer)Inhibits anchorage-independent cell growthNot specified[1]
MDA-MB-231 Xenograft ModelDecreases lung metastasesNot specified[1]
Rat HepatocytesReduces CCl₄ and GalN-induced cytotoxicityDose-dependent[1]
COLO320DM (Colon Cancer)Cytotoxicity~50% inhibition at 200 µM (48h)[4]
In Vitro Enzyme AssayTrypsin InhibitionIC₅₀ = 3.0 µg/mL (~10 µM)[1]

Experimental Protocols & Visualizations

Protocol 1: Preparation of DWL Stock and Working Solutions
  • Calculate Required Mass: Determine the mass of DWL powder needed to prepare a stock solution of desired concentration (e.g., 10 mM). For a 10 mM stock, use the formula: Mass (mg) = 10 mmol/L * 0.001 L * 300.22 g/mol * 1000 mg/g = 3.0 mg.

  • Dissolve DWL: Add the appropriate volume of sterile DMSO to the weighed DWL powder in a sterile microcentrifuge tube. Vortex thoroughly until the powder is completely dissolved.

  • Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots to prevent contamination and degradation from multiple freeze-thaw cycles. Store at -20°C.

  • Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute it in pre-warmed, complete cell culture medium to the final desired concentration immediately before adding to cells. Ensure the final DMSO concentration remains below 0.1%.

G step1 1. Weigh DWL Powder step2 2. Dissolve in 100% DMSO to create Stock Solution (e.g., 10 mM) step1->step2 step3 3. Aliquot and Store Stock at -20°C step2->step3 step4 4. Dilute Stock in pre-warmed cell culture medium to create Working Solution step3->step4 step5 5. Add Working Solution to Cells (Final DMSO ≤0.1%) step4->step5

Caption: Workflow for preparing DWL solutions.
Protocol 2: Cell Viability (MTT) Assay for Cytotoxicity Assessment

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of DWL in complete medium. Remove the old medium from the wells and add 100 µL of the DWL-containing medium (or vehicle control) to the appropriate wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Signaling Pathway Context: MAPK Pathway

DWL has been reported to modulate the MAPK signaling pathway, which is a critical regulator of cell proliferation, differentiation, and apoptosis.[7] Perturbations in this pathway are common in cancer. A simplified representation of this pathway is shown below, indicating potential areas of influence for compounds like DWL.

G dwl This compound (DWL) raf RAF dwl->raf Potential Inhibition receptor Growth Factor Receptor ras RAS receptor->ras ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus tf Transcription Factors nucleus->tf response Cell Proliferation, Survival, etc. tf->response

Caption: Simplified MAPK signaling pathway.

References

Demethylwedelolactone stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Demethylwedelolactone (DML) in aqueous solutions. Given the compound's inherent instability, this guide offers troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound (DML) is a naturally occurring coumestan, a class of polyphenolic compounds found in plants like Eclipta alba.[1] It is investigated for numerous biological activities, including anti-inflammatory and anti-cancer properties. Its structure contains a lactone ring and multiple phenolic hydroxyl groups, making it highly susceptible to degradation in aqueous solutions, particularly through hydrolysis, oxidation, and photolysis. This instability can lead to a loss of biological activity and the formation of artifacts, compromising experimental results.

Q2: Why is DML so poorly soluble in aqueous buffers like PBS?

DML is a largely non-polar molecule, leading to low water solubility. Vendor data indicates good solubility in organic solvents like DMSO and DMF (up to 30 mg/mL), but very limited solubility when diluted into aqueous buffers; for example, it is soluble at only 0.5 mg/mL in a 1:1 mixture of DMSO and PBS (pH 7.2). This poor aqueous solubility is a critical experimental challenge that can be mistaken for instability, as the compound may precipitate out of solution.

Q3: What are the primary predicted degradation pathways for DML in aqueous solutions?

While specific degradation kinetics for DML are not extensively published, based on its chemical structure (a coumestan with a lactone ring), the primary degradation pathways are predicted to be:

  • pH-Dependent Lactone Hydrolysis: The lactone ring is prone to hydrolysis under neutral to alkaline conditions, opening to form an inactive carboxylate salt.[2][3][4] This process is often reversible in acidic conditions.

  • Oxidation: As a polyphenol, the hydroxyl groups on the aromatic rings are susceptible to oxidation, which can be accelerated by the presence of dissolved oxygen or metal ions.[5] This can often lead to a visible color change in the solution.

  • Photodegradation: Many coumestan-type compounds are sensitive to light.[6][7] Exposure to UV or even ambient lab light can induce degradation, breaking down the molecule into various photoproducts.

Q4: How should I prepare and store DML stock solutions?

To maximize stability, DML should be handled as follows:

  • Solid Compound: Store the lyophilized powder at -20°C for long-term stability (up to several years).

  • Stock Solutions: Prepare a high-concentration stock solution in an anhydrous organic solvent such as DMSO. For storage, aliquot the stock solution into small, tightly sealed vials to minimize freeze-thaw cycles and exposure to moisture. Store at -20°C for short-term use (up to one month) or at -80°C for longer-term storage (up to six months).

  • Working Solutions: Prepare fresh aqueous working solutions for each experiment by diluting the organic stock solution. Do not store DML in aqueous buffers for extended periods.

Troubleshooting Guide

This guide addresses common problems encountered when working with DML in aqueous solutions.

Q: My DML-containing cell culture media turned a brownish/yellow color after a few hours. What happened? A: This is likely due to the oxidation of the phenolic hydroxyl groups on the DML molecule. This process can be accelerated by the neutral pH of most culture media, exposure to light, and the presence of dissolved oxygen and metal ions. To mitigate this, prepare the media immediately before use, protect your plates from light by covering them in foil, and consider de-gassing your buffers if the problem persists.

Q: I am seeing a new, more polar peak appear in my HPLC chromatogram over time. What is it? A: The new peak is most likely the inactive carboxylate form of DML, which results from the hydrolysis of the lactone ring.[3][8] This is expected to occur in solutions with a neutral or alkaline pH. The carboxylate form is more polar and will therefore have a shorter retention time on a reverse-phase HPLC column. To confirm this, try acidifying a sample of the degraded solution (e.g., with formic acid); if the new peak decreases and the parent DML peak increases, it indicates the reversible, pH-dependent hydrolysis is occurring.

Q: My experimental results are inconsistent, especially in longer-term (24-48h) cell-based assays. Could DML be degrading? A: Yes, this is a very common issue. DML can significantly degrade over the course of a long experiment in physiological buffer or cell culture media (typically pH ~7.4). This leads to a decreasing effective concentration of the active compound over time. For long-term assays, consider replenishing the compound at intermediate time points. A study on the related coumestan, coumestrol, showed that its photodegradation was significantly reduced by the presence of bovine serum albumin (BSA), suggesting that protein binding in culture media may offer some protection.[6][7]

Q: How can I minimize DML degradation in my aqueous experimental solutions? A: To enhance stability during experiments, follow these recommendations:

  • Control pH: If your experiment allows, use a slightly acidic buffer (pH < 7.0) to slow the rate of lactone hydrolysis. HPLC methods for the related compound wedelolactone often use a mobile phase with a pH of 3.2 to ensure stability.[9]

  • Protect from Light: Conduct experiments in low-light conditions or use amber-colored vials and cover plates/flasks with aluminum foil.

  • Work Quickly: Prepare working solutions immediately before use and minimize the time the compound spends in aqueous buffer before being added to the experimental system.

  • Use Antioxidants: If compatible with your experimental design, consider adding a small amount of an antioxidant like ascorbic acid to the buffer to inhibit oxidative degradation.

Data and Protocols

Summary of DML Solubility & Stability Factors

The following tables summarize the known solubility characteristics and the primary factors influencing the stability of DML in solution.

Table 1: this compound Solubility

Solvent Solubility Reference
DMSO ~30 mg/mL Vendor Data
DMF ~30 mg/mL Vendor Data
Ethanol ~20 mg/mL Vendor Data
DMSO:PBS (pH 7.2) (1:1) 0.5 mg/mL Vendor Data

| Water | Insoluble |[10] |

Table 2: Factors Influencing this compound Stability in Aqueous Solution

Stress Factor Predicted Effect on DML Recommended Mitigation Strategy
Alkaline pH (>7.5) Rapid hydrolysis of the lactone ring to the inactive carboxylate form.[2] Maintain pH below 7.0 where possible.
Neutral pH (~7.0-7.4) Slow hydrolysis of the lactone ring; equilibrium between lactone and carboxylate forms.[3][4] Prepare solutions fresh; for long incubations, consider compound replenishment.
Acidic pH (<6.5) Lactone ring is stabilized. Use slightly acidic buffers when the experimental design permits.
Light (UV & Visible) Photodegradation of the coumestan core structure.[6] Protect solutions from light using amber vials or aluminum foil.
Oxygen / Oxidizing Agents Oxidation of phenolic hydroxyl groups, leading to chromophore changes (color) and loss of activity. Use degassed solvents; prepare fresh; consider adding antioxidants.

| Elevated Temperature | Increased rate of all degradation reactions (hydrolysis, oxidation). | Prepare solutions at room temperature and avoid heating. |

Visualized Workflows and Pathways

Predicted Degradation Pathways of this compound

G Predicted Degradation Pathways for DML DML This compound (Active Lactone Form) Hydrolysis Lactone Ring Hydrolysis (Inactive Carboxylate Form) DML->Hydrolysis  Neutral / Alkaline pH (OH⁻ mediated) Oxidation Oxidized Products (Color Change) DML->Oxidation  Oxygen, Metal Ions Photo Photodegradation Products DML->Photo  UV / Visible Light Hydrolysis->DML  Acidic pH (Reversible)

Caption: Predicted major degradation pathways for DML in aqueous solution.

Troubleshooting Workflow for Suspected DML Degradation

G Troubleshooting DML Stability Issues start Inconsistent or Unexpected Results check_sol Is the solution clear? Has the color changed? start->check_sol precipitate Issue: Precipitation (Poor Solubility) Solution: Lower concentration or increase co-solvent %. check_sol->precipitate No (Cloudy) color_change Issue: Oxidation Solution: Prepare fresh, protect from light, use antioxidants. check_sol->color_change Yes (Color) check_hplc Run HPLC analysis on a time-course sample. check_sol->check_hplc Yes (Clear) new_peak Is a new, more polar peak appearing? check_hplc->new_peak hydrolysis Issue: Lactone Hydrolysis Solution: Use acidic pH if possible, minimize incubation time. new_peak->hydrolysis Yes stable No new peak observed. Consider other experimental variables. new_peak->stable No

Caption: A logical workflow for troubleshooting experimental issues with DML.

Experimental Protocol: Forced Degradation Study for DML

This protocol outlines a general procedure for conducting a forced degradation study to identify the likely degradation products and stability-indicating conditions for DML.[5][11][12][13]

Objective: To intentionally degrade DML under various stress conditions (hydrolysis, oxidation, photolysis) and analyze the resulting products, typically by a separation technique like HPLC.

Materials:

  • This compound (DML)

  • HPLC-grade Methanol or Acetonitrile

  • HPLC-grade Water

  • Hydrochloric Acid (HCl), 0.1 M and 1 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen Peroxide (H₂O₂), 3% solution

  • HPLC system with UV or PDA detector

  • pH meter

  • Photostability chamber or light source

Procedure:

  • Preparation of Stock Solution:

    • Prepare a 1 mg/mL stock solution of DML in HPLC-grade methanol or acetonitrile.

  • Stress Conditions (Perform each in parallel):

    • Control: Dilute the stock solution with 50:50 methanol:water to a final concentration of 100 µg/mL. Keep protected from light at 4°C.

    • Acid Hydrolysis:

      • Mix an aliquot of the stock solution with 0.1 M HCl (1:1 v/v) to get a final DML concentration of ~500 µg/mL.

      • Incubate at 60°C for 2 hours.

      • After incubation, cool the sample to room temperature and neutralize with an equivalent volume and concentration of NaOH.

      • Dilute with mobile phase to 100 µg/mL for analysis.

    • Base Hydrolysis:

      • Mix an aliquot of the stock solution with 0.1 M NaOH (1:1 v/v).

      • Incubate at room temperature for 30 minutes. (Base hydrolysis is typically much faster).

      • Neutralize with an equivalent of HCl.

      • Dilute with mobile phase to 100 µg/mL for analysis.

    • Oxidative Degradation:

      • Mix an aliquot of the stock solution with 3% H₂O₂ (1:1 v/v).

      • Keep the solution at room temperature, protected from light, for 24 hours.

      • Dilute with mobile phase to 100 µg/mL for analysis.

    • Photolytic Degradation:

      • Place a dilute solution of DML (100 µg/mL in 50:50 methanol:water) in a clear quartz vial.

      • Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

      • Run a dark control sample (wrapped in foil) in parallel under the same temperature conditions.

  • Analysis:

    • Analyze all samples (control, acid, base, oxidative, photolytic, and dark control) by a suitable reverse-phase HPLC method. A C18 column is typically appropriate.

    • Use a PDA detector to monitor peak purity and identify any spectral changes in the degradation products. The UV λmax for the related wedelolactone is around 351 nm.[14]

    • Compare the chromatograms of the stressed samples to the control. Look for a decrease in the area of the parent DML peak and the appearance of new peaks (degradants).

Workflow for Forced Degradation Study

G Experimental Workflow for Forced Degradation Study prep Prepare 1 mg/mL DML Stock in MeOH stress Expose Aliquots to Stress Conditions prep->stress acid Acid Hydrolysis (0.1M HCl, 60°C) stress->acid base Base Hydrolysis (0.1M NaOH, RT) stress->base oxid Oxidation (3% H₂O₂, RT) stress->oxid photo Photolysis (UV/Vis Light) stress->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples by HPLC-PDA oxid->analyze photo->analyze neutralize->analyze compare Compare stressed samples to control. Identify degradant peaks and calculate % degradation. analyze->compare

Caption: A flowchart of the key steps in a forced degradation study for DML.

References

Technical Support Center: Demethylwedelolactone Purification by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic purification of demethylwedelolactone.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic techniques for purifying this compound?

A1: this compound, a coumestan, is typically purified from plant extracts using a combination of chromatographic methods. The most common techniques include:

  • Column Chromatography (CC): Often used for initial fractionation of the crude extract. Normal-phase chromatography with silica gel is common, as is the use of macroporous resins.[1]

  • Flash Chromatography: A faster version of column chromatography that uses pressure to increase the flow rate of the mobile phase.[2]

  • High-Performance Liquid Chromatography (HPLC): Particularly preparative HPLC, is used for the final purification steps to obtain high-purity this compound.[3]

Q2: My this compound appears to be degrading on the silica gel column. What can I do?

A2: Degradation on silica gel can be a significant issue for some natural products.[4] Here are several strategies to mitigate this:

  • Deactivate the Silica Gel: Silica gel can be acidic, which may cause degradation of sensitive compounds. You can neutralize it by washing the column with a solvent system containing a small amount of a base like triethylamine (1-3%) before loading your sample.[5]

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a different stationary phase such as alumina or Florisil.[6]

  • Reverse-Phase Chromatography: In reverse-phase chromatography (e.g., with a C18 column), the stationary phase is nonpolar, which can sometimes prevent degradation that occurs on polar silica surfaces.

Q3: I'm having trouble dissolving the crude extract for loading onto the column. What solvents are recommended?

A3: this compound is soluble in DMSO. For chromatography, it's best to dissolve the sample in the mobile phase if possible. If the extract has poor solubility in the initial mobile phase, you can use a slightly stronger solvent to dissolve it, but use the minimum volume necessary to avoid compromising the separation.[7] For normal-phase chromatography, dichloromethane is a good starting point for dissolving many organic compounds.[7] If the compound is highly polar, a small amount of a more polar solvent like methanol can be used, but be aware that this can affect the initial separation on the column.

Q4: My TLC shows good separation, but the column chromatography is giving poor results with co-eluting impurities. Why is this happening and how can I fix it?

A4: This is a common issue that can arise from several factors:

  • Overloading the Column: If you load too much sample, the stationary phase can become saturated, leading to broad peaks and poor separation. A general rule of thumb is to use a silica-to-sample ratio of at least 30:1.

  • Sample Loading Technique: The sample should be loaded in a narrow band at the top of the column. If the sample is dissolved in too much solvent or a solvent that is too strong, it will spread out and lead to poor separation from the start. Consider dry loading your sample if solubility is an issue.

  • Flow Rate: A flow rate that is too fast can reduce the interaction time between the compounds and the stationary phase, leading to decreased resolution. Try reducing the flow rate.

  • TLC vs. Column Conditions: Ensure that the conditions used for your TLC (e.g., silica gel activity, solvent saturation in the chamber) are representative of your column conditions.

Q5: What is a suitable mobile phase for the purification of this compound using silica gel chromatography?

A5: The optimal mobile phase will depend on the complexity of your extract. A good starting point for flavonoids and other moderately polar compounds on a silica gel column is a mixture of a nonpolar solvent and a moderately polar solvent. Common solvent systems include:

  • Hexane/Ethyl Acetate

  • Dichloromethane/Methanol[5]

It is crucial to first develop the solvent system using Thin Layer Chromatography (TLC) to find a system that gives your target compound an Rf value of approximately 0.2-0.4 for good separation on a column.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No compound eluting from the column 1. Compound is too polar and is irreversibly adsorbed to the silica. 2. Compound has decomposed on the column. 3. Incorrect mobile phase composition (too non-polar).1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol system). 2. Perform a small-scale stability test of your compound on silica. If it decomposes, use a different stationary phase or deactivate the silica. 3. Double-check your solvent preparation and consider starting with a more polar mobile phase.
Compound elutes too quickly (in the solvent front) 1. Mobile phase is too polar. 2. Sample was loaded with a very strong solvent.1. Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate system). 2. Use a weaker solvent for sample loading or use the dry loading technique.
Poor separation of this compound from impurities 1. Inappropriate mobile phase. 2. Column was not packed properly (channeling). 3. Overloading of the sample.1. Optimize the solvent system using TLC to maximize the difference in Rf values between your compound and the impurities. 2. Repack the column carefully, ensuring a homogenous and evenly packed bed. 3. Reduce the amount of sample loaded onto the column.
Streaking or tailing of bands on the column 1. Compound is sparingly soluble in the mobile phase. 2. Interactions with acidic sites on the silica gel.1. Try a different mobile phase in which your compound is more soluble. 2. Add a small amount of a modifier to the mobile phase, such as triethylamine to neutralize acidic sites for basic compounds, or acetic acid for acidic compounds.
Low recovery of this compound 1. Irreversible adsorption to the stationary phase. 2. Decomposition during purification or solvent evaporation. 3. Incomplete elution from the column.1. Consider using a different stationary phase or deactivating the silica. 2. Use gentle heating during solvent evaporation and protect the compound from light if it is light-sensitive. 3. After the main fractions are collected, flush the column with a very polar solvent (e.g., 100% methanol) to check if any remaining compound elutes.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol is a general guideline for the extraction of this compound from dried plant material, such as Eclipta alba.

  • Grinding: Grind the dried plant material into a fine powder to increase the surface area for extraction.

  • Maceration:

    • Soak the powdered plant material in a suitable solvent (e.g., methanol or ethanol) at a ratio of 1:10 (w/v).

    • Allow the mixture to stand for 24-48 hours at room temperature with occasional shaking.

  • Filtration: Filter the mixture through filter paper to separate the extract from the solid plant material.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography

This protocol outlines a general procedure for the purification of this compound from a crude plant extract.

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar mobile phase (e.g., 100% hexane).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica bed.

    • Wash the column with the initial mobile phase until the bed is stable.

  • Sample Loading:

    • Wet Loading: Dissolve the crude extract in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the column.

    • Dry Loading: Adsorb the crude extract onto a small amount of silica gel by dissolving the extract in a suitable solvent, adding the silica, and evaporating the solvent. Carefully add the dried, impregnated silica to the top of the column.

  • Elution:

    • Begin elution with the least polar solvent system (e.g., hexane/ethyl acetate 9:1).

    • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of the more polar solvent (e.g., increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing this compound.

  • Pooling and Concentration: Combine the pure fractions and concentrate them using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Recommended Solvent Systems for Chromatography of this compound
Chromatographic TechniqueStationary PhaseRecommended Solvent System (s)Elution Order
Normal-Phase Column Chromatography Silica GelHexane / Ethyl Acetate (gradient) Dichloromethane / Methanol (gradient)Non-polar compounds elute first, followed by more polar compounds.
Reverse-Phase HPLC C18Methanol / Water (gradient) Acetonitrile / Water (gradient)Polar compounds elute first, followed by less polar compounds.
Table 2: Quantitative Parameters for this compound Purification
ParameterRecommended Value/RangeRationale
Silica to Sample Ratio (w/w) 30:1 to 100:1Ensures adequate separation capacity and prevents column overloading.
TLC Rf for Column Separation 0.2 - 0.4Provides optimal resolution and reasonable elution time in column chromatography.
Storage Temperature -20°CThis compound should be stored at low temperatures to ensure stability.
Solubility in DMSO 2 mg/mLUseful for preparing samples for biological assays.

Visualizations

Signaling Pathway of Wedelolactone (this compound Analogue)

G cluster_inhibition Inhibitory Action cluster_downstream Downstream Effects WDL Wedelolactone/ This compound PKCe PKCε WDL->PKCe inhibits Apoptosis Apoptosis WDL->Apoptosis induces cMyc c-Myc PKCe->cMyc activates Invasion Cell Invasion and Metastasis cMyc->Invasion promotes

Caption: Signaling pathway of wedelolactone, a structural analog of this compound, showing inhibition of PKCε and c-Myc, leading to apoptosis and reduced cell invasion.

Troubleshooting Workflow for this compound Purification

G cluster_troubleshoot Troubleshooting Start Start Purification TLC Develop TLC Solvent System Start->TLC Column Run Column Chromatography TLC->Column Check Good Separation? Column->Check Pure Pure this compound Check->Pure Yes NoElution No Compound Eluting Check->NoElution No (No Elution) PoorSep Poor Separation Check->PoorSep No (Poor Separation) Degradation Compound Degradation Check->Degradation No (Degradation) NoElution->Column Increase Solvent Polarity PoorSep->TLC Optimize Solvents/ Reduce Load Degradation->Column Deactivate Silica or Change Stationary Phase

Caption: A logical workflow for troubleshooting common issues during the chromatographic purification of this compound.

References

Best practices for storing Demethylwedelolactone powder and stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Demethylwedelolactone powder and stock solutions. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

1. How should I store this compound powder?

For long-term storage, this compound powder should be stored at -20°C in a tightly sealed vial.[1][2] Some suppliers may also suggest storage at 2-8°C.[3] Under proper storage conditions at -20°C, the powder is stable for at least four years.[2] One supplier suggests a shelf-life of up to 24 months when the vial is kept tightly sealed.[1]

2. What is the best way to prepare and store this compound stock solutions?

It is highly recommended to prepare and use this compound solutions on the same day.[1] If you need to prepare stock solutions in advance, they should be stored as aliquots in tightly sealed vials at -20°C.[1][4] Generally, these stock solutions are usable for up to one month when stored at -20°C[1][4], with some sources suggesting stability for up to three months in DMSO or other organic solvents.[5] Before use, allow the vial to equilibrate to room temperature for at least one hour prior to opening.[1]

3. In which solvents is this compound soluble?

This compound is soluble in a variety of organic solvents, including Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2][3]

Quantitative Data Summary

For easy reference, the following tables summarize the key quantitative data for the storage and solubility of this compound.

Table 1: Recommended Storage Conditions

FormStorage TemperatureDuration
Powder-20°C≥ 4 years[2]
Powder2-8°CAs per some suppliers[3]
Stock Solution-20°CUp to 1 month[1][4]

Table 2: Solubility Data

SolventConcentration
DMF30 mg/mL[2]
DMSO2 mg/mL, 10 mg/mL, 30 mg/mL[2]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[2]
Ethanol20 mg/mL[2]

Troubleshooting Guide

Issue 1: Powder appears discolored or degraded.

  • Possible Cause: Improper storage conditions, such as exposure to light, moisture, or elevated temperatures.

  • Solution: Ensure the powder is stored in a tightly sealed, light-resistant vial at the recommended temperature (-20°C). If you suspect degradation, it is advisable to use a fresh batch for your experiments to ensure data integrity.

Issue 2: Precipitate forms in the stock solution upon storage or after freeze-thaw cycles.

  • Possible Cause: The concentration of the solution may be too high for the solvent, especially at low temperatures.[6] Repeated freeze-thaw cycles can also contribute to precipitation.

  • Solution:

    • Gently warm the solution and vortex or sonicate to try and redissolve the precipitate.

    • Prepare fresh stock solutions and aliquot them into smaller volumes to minimize freeze-thaw cycles.

    • Consider preparing a slightly lower concentration stock solution if precipitation is a recurring issue.

Issue 3: Inconsistent experimental results.

  • Possible Cause: Degradation of the compound in the stock solution. While stock solutions are stable for up to a month at -20°C, prolonged storage or improper handling can lead to degradation.

  • Solution:

    • Prepare fresh stock solutions more frequently, ideally on the day of use.[1]

    • Always ensure the vial has equilibrated to room temperature before opening to prevent condensation from forming inside.[1]

    • Perform a quality control check of your compound if you continue to see inconsistencies.

Experimental Protocols & Methodologies

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials: this compound powder, high-purity DMSO, sterile microcentrifuge tubes.

  • Calculation: The molecular weight of this compound is 300.22 g/mol . To prepare a 10 mM solution, you will need 3.0022 mg of this compound per 1 mL of DMSO.

  • Procedure:

    • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.

    • Once dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.

    • Store the aliquots at -20°C.

Visualizations

Below are diagrams illustrating key concepts related to the use of this compound.

G Experimental Workflow: Cell-Based Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_powder This compound Powder prep_stock Prepare 10 mM Stock in DMSO prep_powder->prep_stock prep_working Dilute to Working Concentration prep_stock->prep_working exp_treat Treat Cells with this compound prep_working->exp_treat exp_cells Seed Cells exp_cells->exp_treat exp_incubate Incubate for a Defined Period exp_treat->exp_incubate analysis_assay Perform Cell Viability/Function Assay exp_incubate->analysis_assay analysis_data Collect and Analyze Data analysis_assay->analysis_data

Caption: A typical experimental workflow for a cell-based assay using this compound.

G Troubleshooting Logic for Solution Precipitation start Precipitate Observed in Stock Solution check_conc Is the concentration too high? start->check_conc check_freeze_thaw Multiple freeze-thaw cycles? check_conc->check_freeze_thaw No action_lower_conc Prepare a lower concentration stock check_conc->action_lower_conc Yes action_warm Gently warm and vortex/sonicate check_freeze_thaw->action_warm No action_aliquot Prepare fresh and aliquot into smaller volumes check_freeze_thaw->action_aliquot Yes end_resolved Issue Resolved action_warm->end_resolved Precipitate dissolves end_not_resolved Consider a different solvent or fresh compound action_warm->end_not_resolved Precipitate remains action_lower_conc->end_resolved action_aliquot->end_resolved

Caption: A logical diagram for troubleshooting precipitation in this compound stock solutions.

References

Technical Support Center: Optimizing Ultra-High-Pressure-Assisted Extraction of Demethylwedelolactone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient extraction of Demethylwedelolactone using ultra-high-pressure-assisted extraction (UHPAE).

Troubleshooting Guide

Low or no yield of this compound, inconsistent results, or potential degradation of the target compound are common challenges in UHPAE. The following guide provides solutions to frequently encountered problems.

ProblemPotential Cause(s)Solution(s)
Low Extraction Yield Inappropriate Solvent System: The polarity of the extraction solvent may not be optimal for this compound. This compound has good solubility in polar organic solvents.- Use a polar solvent system such as 80% aqueous methanol, which has been shown to be effective for the extraction of similar coumestans like wedelolactone. - Experiment with different ratios of methanol or ethanol in water to fine-tune the polarity.
Suboptimal Pressure: The applied pressure may be insufficient to disrupt the plant cell walls effectively and enhance solvent penetration.- The optimal pressure for extracting wedelolactone and isothis compound has been reported to be 200 MPa. Start with this pressure and optimize by testing a range from 150 to 400 MPa.
Incorrect Solid-to-Liquid Ratio: A low solvent volume may lead to incomplete extraction, while an excessively high volume can result in a dilute extract that is difficult to concentrate.- A solid-to-liquid ratio of 1:20 (g/mL) has been found to be optimal for related compounds. Test ratios from 1:10 to 1:30 to determine the most effective ratio for your specific plant material.
Insufficient Extraction Time: The duration of the extraction may be too short for the solvent to penetrate the matrix and dissolve the target compound fully.- An extraction time of 3 minutes was found to be optimal for UHPAE of wedelolactone. Given the efficiency of UHPAE, start with short durations (e.g., 1-5 minutes) and evaluate the yield to determine the optimal time.
Inconsistent Results Variability in Plant Material: The concentration of this compound can vary significantly depending on the plant part, geographical source, and harvest time.- Ensure that the same part of the plant (e.g., leaves, stems) is used consistently. For Eclipta alba, the highest concentrations of wedelolactone are found in the leaves, while this compound is higher in the stems. - Standardize the source and collection time of the plant material.
Matrix Effects in Analysis: Co-extracted compounds from the plant matrix can interfere with the quantification of this compound, leading to inaccurate and variable results.- Implement a robust sample clean-up step after extraction, such as solid-phase extraction (SPE), to remove interfering compounds before analytical quantification. - Utilize an internal standard during HPLC or UPLC-MS/MS analysis to correct for matrix effects.
Degradation of this compound Excessive Temperature: Although UHPAE is often performed at or near room temperature, excessive heat generated during pressurization or from external sources can lead to the degradation of thermally sensitive compounds like flavonoids.- Maintain the extraction temperature at a controlled, moderate level (e.g., 25-40°C). - If the UHPAE system generates significant heat, consider implementing a cooling mechanism.
pH of the Solvent: The stability of flavonoids can be pH-dependent. An inappropriate pH can lead to degradation.- For the extraction of flavonoids, a slightly acidic pH is often beneficial. Consider adjusting the pH of the aqueous portion of your solvent to around 4-6.

Frequently Asked Questions (FAQs)

1. What is the recommended starting point for optimizing the UHPAE of this compound?

Based on studies of the closely related compound wedelolactone, a good starting point for optimization is:

  • Solvent: 80% aqueous methanol

  • Pressure: 200 MPa

  • Extraction Time: 3 minutes

  • Solid-to-Liquid Ratio: 1:20 (g/mL)

2. How does UHPAE compare to other extraction methods for this compound?

UHPAE is a modern, efficient extraction technique. Compared to conventional methods, it often offers higher yields in a significantly shorter time.

Extraction MethodTypical Yield of Related Coumestans (% w/w)Extraction Time
Ultra-High-Pressure-Assisted Extraction (UHPAE) Potentially higher than conventional methodsVery short (e.g., 3 minutes)
Soxhlet Extraction ~0.48% (wedelolactone)6 hours
Maceration followed by Percolation ~0.38% (wedelolactone)>24 hours
Ultrasonication ~0.36% (wedelolactone)Varies (e.g., 45 minutes)
Microwave-Assisted Extraction ~0.27% (wedelolactone)Short (e.g., 15 minutes)

3. What analytical method is suitable for quantifying this compound in the extract?

High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase consisting of a mixture of methanol, water, and an acidifier like acetic acid or formic acid is a common and effective method for the quantification of this compound. Detection is typically performed using a photodiode array (PDA) detector at a wavelength of around 352 nm. For higher sensitivity and selectivity, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) can be used.

4. Can I use a different solvent for the extraction?

Yes, other polar solvents can be used. This compound is soluble in DMSO and DMF, and to a lesser extent, in ethanol. However, for extraction from plant material, aqueous mixtures of ethanol or methanol are generally preferred due to their extraction efficiency for flavonoids and their compatibility with subsequent analytical techniques. The optimal solvent system should be determined experimentally.

Experimental Protocols

Optimized Ultra-High-Pressure-Assisted Extraction of this compound
  • Sample Preparation:

    • Dry the plant material (Eclipta alba) at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried material to a fine powder (e.g., 40-60 mesh size) to increase the surface area for extraction.

  • Extraction Procedure:

    • Accurately weigh a specific amount of the powdered plant material (e.g., 10 g).

    • Mix the powder with the extraction solvent (80% aqueous methanol) at a solid-to-liquid ratio of 1:20 (g/mL).

    • Place the mixture into the extraction vessel of the UHPAE system.

    • Pressurize the system to 200 MPa and maintain the pressure for 3 minutes.

    • Depressurize the system and collect the extract.

    • Filter the extract to remove solid plant material.

  • Post-Extraction Processing:

    • Concentrate the filtered extract under reduced pressure (e.g., using a rotary evaporator) to remove the methanol.

    • The resulting aqueous extract can be used for further analysis or purification.

Quantification of this compound by HPLC
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of methanol, water, and acetic acid (e.g., 95:5:0.04 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 352 nm.

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound standard in methanol.

    • Create a series of calibration standards by diluting the stock solution to known concentrations.

    • Dilute the obtained extract with the mobile phase to a concentration within the calibration range.

  • Analysis:

    • Inject the calibration standards to generate a standard curve.

    • Inject the diluted extract sample.

    • Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

Visualizations

Experimental Workflow

UHPAE_Workflow start Start sample_prep Sample Preparation (Drying and Grinding) start->sample_prep extraction UHPAE (200 MPa, 3 min, 1:20 ratio, 80% MeOH) sample_prep->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration analysis HPLC/UPLC-MS/MS Analysis concentration->analysis end End analysis->end

Caption: Workflow for UHPAE of this compound.

Signaling Pathway: this compound and the NF-κB Pathway

This compound, similar to its precursor wedelolactone, has been shown to exhibit anti-inflammatory effects, in part by inhibiting the NF-κB signaling pathway.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., IL-1β, TNF-α) receptor Receptor inflammatory_stimuli->receptor IKK IKK Complex receptor->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB (p65/p50) IkappaB->NFkB releases NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocates demethyl This compound demethyl->IKK inhibits DNA DNA NFkB_n->DNA binds to gene_expression Pro-inflammatory Gene Expression DNA->gene_expression induces

Technical Support Center: Quantification of Demethylwedelolactone in Herbal Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Demethylwedelolactone (DWL) in complex herbal extracts.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: The most prevalent methods for the quantification of this compound and its related compound, Wedelolactone (WL), in herbal extracts are High-Performance Liquid Chromatography (HPLC) with UV detection and High-Performance Thin-Layer Chromatography (HPTLC).[1][2] Liquid Chromatography-Mass Spectrometry (LC-MS) is also employed, particularly for its higher sensitivity and selectivity, which can help in overcoming matrix effects.[3][4][5][6]

Q2: What is the typical wavelength for UV detection of this compound?

A2: this compound and Wedelolactone exhibit strong UV absorbance, and the optimal wavelength for their detection is typically around 351 nm.[1]

Q3: Where can I obtain a this compound analytical standard?

A3: High-purity this compound analytical standards (≥98% by HPLC) can be procured from various chemical suppliers. It is crucial to obtain a certificate of analysis to confirm the purity and identity of the standard. Proper storage, typically at -20°C, is essential to maintain its stability.

Q4: What are the key parameters to validate for an analytical method quantifying this compound?

A4: According to international guidelines, the validation of an analytical method should include the following parameters: selectivity, linearity, precision (intraday and interday), accuracy, robustness, and the limits of detection (LOD) and quantification (LOQ).[7][8][9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound in herbal extracts.

Chromatographic Issues
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Secondary interactions: Silanol groups on the column interacting with the analyte.[10] - Column degradation: Loss of stationary phase or contamination. - Inappropriate mobile phase pH: Affecting the ionization state of the analyte.- Use a high-purity silica column or an end-capped column. - Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Flush the column with a strong solvent to remove contaminants.[11]
Inconsistent Retention Times - Changes in mobile phase composition: Inaccurate mixing or evaporation of volatile solvents.[10] - Fluctuations in column temperature. - Pump malfunction: Inconsistent flow rate.[12]- Prepare fresh mobile phase daily and keep it covered. - Use a column oven to maintain a constant temperature. - Check the pump for leaks and ensure proper functioning of check valves.[13]
Poor Resolution Between DWL and WL - Suboptimal mobile phase: Insufficient separation power. - Inappropriate column: Column chemistry not suitable for separating coumestan isomers.- Optimize the mobile phase composition by adjusting the ratio of organic solvent to aqueous phase.[14][15][16][17] - Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). - Try a different column with a different stationary phase (e.g., C8 vs. C18).
Extraction and Sample Preparation Issues
Problem Potential Cause Troubleshooting Steps
Low Extraction Yield of DWL - Inappropriate extraction solvent: The polarity of the solvent may not be optimal for DWL.[18][19] - Insufficient extraction time or temperature. - Degradation of DWL during extraction. - Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, and their aqueous mixtures).[19] Methanol has been shown to be effective.[1][2] - Optimize extraction parameters such as time, temperature, and solvent-to-solid ratio using a design of experiments (DoE) approach.[20][21] - Protect the extract from light and high temperatures to minimize degradation.
Analyte Instability in Solution - Hydrolysis or oxidation of DWL. [22] - Photodegradation. - Prepare fresh sample solutions daily and store them in amber vials at low temperatures. - Use antioxidants in the extraction solvent if oxidation is suspected. - Minimize exposure of the sample to light during all stages of the experiment.
Matrix Effect Issues (LC-MS)
Problem Potential Cause Troubleshooting Steps
Ion Suppression or Enhancement - Co-eluting matrix components: Other compounds from the herbal extract interfering with the ionization of DWL in the MS source.[3][4][5][6]- Improve sample clean-up: Use solid-phase extraction (SPE) to remove interfering compounds. - Optimize chromatography: Modify the gradient or mobile phase to separate DWL from the interfering matrix components.[23] - Use a stable isotope-labeled internal standard: This can compensate for matrix effects.[23] - Dilute the sample: This can reduce the concentration of interfering compounds, but may compromise sensitivity.[3]

Quantitative Data Summary

The following table summarizes the quantitative data for this compound (DWL) and Wedelolactone (WL) found in various parts of Eclipta alba using different extraction methods and solvents, as reported in the literature.

Plant PartExtraction MethodSolventDWL Content (% w/w of dry plant material)WL Content (% w/w of dry plant material)Reference
StemsSoxhletMethanol0.3950.055[1]
LeavesSoxhletMethanolNot specified1.152[1]
Whole PlantMaceration followed by percolationMethanolNot specified0.38[2]
Whole PlantSoxhletMethanol0.1590.233[1]
Whole PlantWater:Ethanol ExtractionWater:Ethanol (7:3)0.1840.271[1]

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol provides a general procedure for the quantification of DWL in herbal extracts. Method optimization and validation are required for specific applications.

1. Preparation of Standard Solutions: a. Accurately weigh 1 mg of this compound reference standard. b. Dissolve in methanol to make a stock solution of 100 µg/mL. c. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with methanol.

2. Sample Preparation (Extraction): a. Weigh 1 g of powdered, dried herbal material. b. Extract with 25 mL of methanol using sonication for 30 minutes or Soxhlet extraction for 4-6 hours. c. Filter the extract through a 0.45 µm syringe filter before HPLC analysis.

3. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: Isocratic elution with a mixture of 0.1% v/v orthophosphoric acid in water and acetonitrile.[24] The exact ratio should be optimized for best separation.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 351 nm.
  • Injection Volume: 20 µL.

4. Analysis: a. Inject the standard solutions to construct a calibration curve. b. Inject the sample extract. c. Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. d. Quantify the amount of DWL in the sample using the calibration curve.

Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Herbal Material extraction Solvent Extraction (e.g., Sonication, Soxhlet) start->extraction filtration Filtration (0.45 µm) extraction->filtration hplc HPLC Injection filtration->hplc separation C18 Column Separation hplc->separation detection UV Detection (351 nm) separation->detection chromatogram Chromatogram detection->chromatogram quantification Quantification (Calibration Curve) chromatogram->quantification result Result: DWL Concentration quantification->result

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_workflow cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_resolution Resolution Issues start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape check_column Check Column Health peak_shape->check_column Yes retention_time Inconsistent Retention? peak_shape->retention_time No adjust_mobile_phase Adjust Mobile Phase pH check_column->adjust_mobile_phase end Problem Resolved adjust_mobile_phase->end check_mobile_phase Check Mobile Phase Prep. retention_time->check_mobile_phase Yes resolution Poor Resolution? retention_time->resolution No check_pump Check Pump and Temp. check_mobile_phase->check_pump check_pump->end optimize_mobile_phase Optimize Mobile Phase resolution->optimize_mobile_phase Yes resolution->end No change_column Try Different Column optimize_mobile_phase->change_column change_column->end

Caption: Troubleshooting decision tree for HPLC analysis of this compound.

References

Technical Support Center: HPLC Separation of Demethylwedelolactone & Wedelolactone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers and drug development professionals working on the HPLC separation of demethylwedelolactone and wedelolactone.

Frequently Asked Questions (FAQs)

Q1: What are the chemical structures and key properties of this compound and wedelolactone?

A1: this compound and wedelolactone are structurally similar coumestan-type compounds. Wedelolactone is the methylated form of this compound. Their structural similarity presents a challenge for chromatographic separation, requiring a well-optimized HPLC method to achieve baseline resolution.

Q2: What is a good starting point for a C18 column HPLC method?

A2: A reversed-phase C18 column is the most common choice. A good starting point is a gradient elution using a mobile phase consisting of acetonitrile and water, with a small amount of acid (like formic acid or phosphoric acid) to improve peak shape and resolution. A typical detection wavelength is around 350 nm, where both compounds exhibit strong absorbance.

Q3: Why is adding acid to the mobile phase recommended?

A3: Both compounds have phenolic hydroxyl groups. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase suppresses the ionization of these groups. This leads to more consistent interactions with the stationary phase, resulting in sharper, more symmetrical peaks and reducing peak tailing.

Troubleshooting Guide

Issue 1: Poor Resolution or Co-elution of Peaks

Your primary challenge is that the peaks for this compound and wedelolactone are not fully separated, making accurate quantification difficult.

Root Causes & Solutions:

  • Inappropriate Mobile Phase Composition: The solvent strength may be too high, causing the compounds to elute too quickly and close together.

    • Solution 1 (Adjust Gradient): If using a gradient, make the slope less steep. A slower increase in the organic solvent (e.g., acetonitrile) concentration over a longer period will increase the interaction time with the stationary phase and improve separation.

    • Solution 2 (Adjust Isocratic Composition): If using an isocratic method, decrease the percentage of the organic solvent. For example, if you are using 40% acetonitrile, try reducing it to 35-38%.

  • Incorrect pH of Mobile Phase: The pH can influence the ionization state of the compounds.

    • Solution: Ensure a low pH by adding 0.05% to 0.1% of an acid like formic acid, acetic acid, or phosphoric acid to your aqueous mobile phase. This sharpens the peaks and can improve resolution.

  • Insufficient Column Efficiency: The column may not have enough theoretical plates to separate these closely related compounds.

    • Solution: Use a column with a smaller particle size (e.g., 3 µm or 1.8 µm) or a longer column (e.g., 250 mm instead of 150 mm) to increase efficiency and improve resolution.

Issue 2: Excessive Peak Tailing

The peaks appear asymmetrical with a "tail" extending from the back of the peak.

Root Causes & Solutions:

  • Secondary Silanol Interactions: Free silanol groups on the silica backbone of the stationary phase can interact with the polar hydroxyl groups on the analytes, causing tailing.

    • Solution 1 (Use an End-capped Column): Ensure you are using a high-quality, end-capped C18 column. End-capping neutralizes most of the active silanol groups.

    • Solution 2 (Lower Mobile Phase pH): As mentioned previously, adding acid (e.g., 0.1% formic acid) protonates the silanol groups, reducing their ability to interact with the analytes and thereby minimizing tailing.

  • Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase.

    • Solution: Dilute your sample and reinject. If the peak shape improves, column overload was the likely cause.

Experimental Protocols & Data

Table 1: Example HPLC Method Parameters
ParameterCondition 1 (Rapid Screening)Condition 2 (High Resolution)
Column C18, 150 mm x 4.6 mm, 5 µmC18, 250 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 30-50% B over 15 min35-45% B over 25 min
Flow Rate 1.0 mL/min0.8 mL/min
Column Temp. 30 °C35 °C
Injection Vol. 10 µL5 µL
Detection DAD, 352 nmDAD, 352 nm
Protocol: High-Resolution HPLC Separation

This protocol is based on the "High Resolution" parameters in Table 1.

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: Add 1.0 mL of formic acid to 999 mL of HPLC-grade water. Filter through a 0.22 µm filter and degas.

    • Prepare Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample extract or standard in a methanol/water (50:50) mixture to a final concentration of approximately 0.1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC System Setup:

    • Install a C18 column (250 mm x 4.6 mm, 3.5 µm).

    • Set the column oven temperature to 35 °C.

    • Purge the pump lines with the respective mobile phases.

    • Equilibrate the column with the initial mobile phase composition (35% Acetonitrile) for at least 20 minutes at a flow rate of 0.8 mL/min or until a stable baseline is achieved.

  • Chromatographic Run:

    • Set the injection volume to 5 µL.

    • Program the gradient: Start at 35% B, increase linearly to 45% B over 25 minutes.

    • Include a wash step (e.g., ramp to 95% B for 5 minutes) and a re-equilibration step (return to 35% B for 10 minutes) after each run.

    • Set the Diode Array Detector (DAD) to acquire data at 352 nm.

  • Data Analysis:

    • Integrate the peaks for this compound and wedelolactone.

    • Confirm peak identity by comparing retention times with pure standards.

Visualizations

Workflow for HPLC Method Optimization

The following diagram illustrates a logical workflow for troubleshooting and refining the separation of this compound and wedelolactone.

G start Initial HPLC Run (e.g., Method 1) check_res Assess Peak Resolution (Rs < 1.5?) start->check_res is_tailing Assess Peak Tailing (Tf > 1.5?) check_res->is_tailing  No (Rs >= 1.5) adjust_gradient Decrease Gradient Slope or % Organic Solvent check_res->adjust_gradient Yes add_acid Check/Add Acid (e.g., 0.1% Formic Acid) is_tailing->add_acid Yes good_sep Good Separation (Rs > 1.5, Tf < 1.5) is_tailing->good_sep No (Tf <= 1.5) adjust_gradient->start Improved change_column Use High-Efficiency Column (Longer length / Smaller particles) adjust_gradient->change_column Still Poor change_column->start Re-run add_acid->start Improved reduce_conc Dilute Sample (Check for Overload) add_acid->reduce_conc Still Tailing reduce_conc->start Re-run

Caption: Logical workflow for troubleshooting HPLC separation issues.

Simplified Signaling Pathway Inhibition by Wedelolactone

Wedelolactone is known to be an inhibitor of the NF-κB signaling pathway, which is critical in regulating inflammatory responses. This diagram shows a simplified representation of this inhibition.

G cluster_nucleus stimulus Inflammatory Stimulus (e.g., TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to gene Pro-inflammatory Gene Expression nfkb->gene activates transcription wedelolactone Wedelolactone wedelolactone->ikk INHIBITS

Caption: Simplified diagram of Wedelolactone inhibiting the NF-κB pathway.

Technical Support Center: Demethylwedelolactone Formulation for Animal Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the formulation and use of Demethylwedelolactone (DMW) in animal xenograft models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (DMW) is a natural coumestan compound. Its mechanism of action is believed to be multifactorial, involving the inhibition of signaling pathways such as c-Myc, TGF-β/Smad, and NF-κB. It has also been reported to act as a proteasome inhibitor, leading to the accumulation of proteins that can trigger apoptosis in cancer cells.

Q2: What are the solubility characteristics of this compound?

A2: this compound is poorly soluble in aqueous solutions. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. For in vivo applications, it is crucial to use a vehicle that can safely and effectively deliver the compound.

Q3: What are some common vehicles for administering DMW in animal models?

A3: Due to its poor water solubility, DMW requires a formulation with co-solvents and/or surfactants for in vivo administration. A common vehicle for oral administration of a related compound, wedelolactone, is a mixture of DMSO, Cremophor, and PBS (or saline). For intravenous or intraperitoneal injections, formulations may involve co-solvents like PEG400 and surfactants like Tween 80 to ensure solubility and minimize precipitation.

Q4: Can I administer a suspension of this compound?

A4: While suspensions can be used for oral or subcutaneous administration, achieving a uniform and stable suspension is critical for consistent dosing. For intravenous administration, a solution is strongly recommended to avoid the risk of embolism.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of DMW in the formulation upon addition of aqueous buffer. The concentration of the organic co-solvent (e.g., DMSO) is too low after dilution.- Increase the proportion of the organic co-solvent in the final formulation. - Consider using a surfactant (e.g., Tween 80, Cremophor EL) to improve solubility. - Prepare the formulation fresh before each use.
Animal shows signs of distress or irritation after injection (e.g., scratching, lethargy). The vehicle or the compound concentration is causing local toxicity. High concentrations of DMSO can cause irritation.- Reduce the concentration of the organic co-solvent. A common recommendation is to keep the final DMSO concentration below 10% for intravenous injections. - Consider alternative, less toxic co-solvents like polyethylene glycol (PEG300 or PEG400). - Change the route of administration (e.g., from intravenous to intraperitoneal or subcutaneous).
Inconsistent tumor growth inhibition between animals in the same treatment group. Non-uniform drug formulation or inaccurate dosing. If using a suspension, the compound may not be evenly distributed.- Ensure the formulation is a clear solution. If a suspension must be used, ensure it is homogenized thoroughly before each injection. - Use precise dosing techniques and ensure accurate animal weights for dose calculation.
No observable anti-tumor effect at the tested dose. The dose may be too low, or the bioavailability is poor with the current formulation and route of administration.- Perform a dose-escalation study to determine the maximum tolerated dose (MTD). - Consider a different route of administration that may offer better bioavailability (e.g., intravenous vs. oral). - Optimize the formulation to improve solubility and absorption.

Experimental Protocols

Disclaimer: The following protocols are examples based on common laboratory practices for poorly soluble compounds. Researchers should perform their own formulation development and stability testing.

Protocol 1: Preparation of this compound for Oral Gavage

This protocol is adapted from a study using the related compound, wedelolactone.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Cremophor EL

  • Phosphate-buffered saline (PBS), sterile, pH 7.4

Procedure:

  • Weigh the required amount of this compound powder.

  • Dissolve the DMW powder in DMSO to create a stock solution (e.g., 50 mg/mL). Gentle warming and vortexing may be required.

  • In a separate sterile tube, mix Cremophor EL and sterile PBS in a 1:1 ratio.

  • To prepare the final formulation, add the DMW stock solution to the Cremophor EL:PBS mixture. A common final vehicle composition is a 1:1:8 mixture of DMSO:Cremophor EL:PBS.[1][2]

  • Vortex the final solution thoroughly to ensure it is a clear and homogenous solution.

  • Administer to animals via oral gavage at the desired dosage.

Protocol 2: Preparation of this compound for Intraperitoneal (IP) or Intravenous (IV) Injection

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 400 (PEG400), sterile

  • Tween 80, sterile

  • Saline (0.9% NaCl), sterile

Procedure:

  • Weigh the required amount of this compound powder.

  • Dissolve the DMW powder in DMSO to create a stock solution.

  • In a separate sterile tube, prepare the vehicle. A common vehicle for IP or IV injection of poorly soluble compounds is a mixture of DMSO, PEG400, Tween 80, and saline. A typical ratio could be 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.

  • Slowly add the DMW stock solution to the vehicle while vortexing to create the final formulation.

  • Ensure the final solution is clear and free of precipitation before injection.

  • Administer to animals via IP or IV injection. For IV injections, it is critical that the final DMSO concentration is as low as possible (ideally under 5-10%) to avoid toxicity.

Quantitative Data from a Xenograft Study with a Related Compound

The following table summarizes data from a study using Wedelolactone , a structurally similar compound, in a prostate cancer xenograft model.[1][2]

ParameterVehicle ControlWedelolactone Treatment
Compound -Wedelolactone
Dosage Vehicle only200 mg/kg/day
Route of Administration Oral gavageOral gavage
Vehicle 1:1:8 mixture of DMSO:Cremophor:PBS1:1:8 mixture of DMSO:Cremophor:PBS
Xenograft Model LNCaP human prostate cancer cells in miceLNCaP human prostate cancer cells in mice
Treatment Duration 4 weeks4 weeks
Tumor Volume (end of study) Data not quantified in the abstract, but graphically largerSignificantly smaller than control
Effect on c-Myc Protein Levels in Tumor HighDramatically decreased

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow Experimental Workflow for DMW in Xenograft Model cluster_prep Preparation cluster_treatment Treatment & Monitoring cluster_analysis Analysis formulation DMW Formulation (e.g., DMSO:Cremophor:PBS) treatment Animal Dosing (e.g., oral gavage) formulation->treatment xenograft Xenograft Model Establishment (e.g., subcutaneous injection of cancer cells) xenograft->treatment monitoring Tumor Growth & Animal Health Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor excision, tissue processing) monitoring->endpoint immuno Immunohistochemistry (e.g., for c-Myc, Ki-67) endpoint->immuno western Western Blot (for signaling pathway proteins) endpoint->western

Caption: Workflow for in vivo studies of DMW in a xenograft model.

cMyc_pathway Simplified c-Myc Signaling Pathway DMW This compound cMyc_gene c-Myc Gene Transcription DMW->cMyc_gene Inhibits GrowthFactors Growth Factors (e.g., EGF, Wnt) Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor SignalingCascade Signaling Cascade (e.g., RAS-MAPK) Receptor->SignalingCascade SignalingCascade->cMyc_gene Activates cMyc_protein c-Myc Protein cMyc_gene->cMyc_protein cMyc_MAX c-Myc/MAX Heterodimer cMyc_protein->cMyc_MAX MAX MAX Protein MAX->cMyc_MAX E_box E-box DNA Sequence cMyc_MAX->E_box TargetGenes Target Gene Transcription (e.g., Cyclins, E2F) E_box->TargetGenes Proliferation Cell Proliferation & Tumor Growth TargetGenes->Proliferation

Caption: DMW can inhibit the c-Myc signaling pathway.

TGFb_pathway Simplified TGF-β/Smad Signaling Pathway cluster_nucleus Nuclear Events DMW This compound p_Smad2_3 p-Smad2/3 DMW->p_Smad2_3 Inhibits TGFb TGF-β Receptor TGF-β Receptor I/II TGFb->Receptor Receptor->p_Smad2_3 Phosphorylates Smad_complex Smad2/3/4 Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus TargetGenes Target Gene Transcription (e.g., EMT markers) Smad_complex->TargetGenes Translocates to nucleus & activates Metastasis Invasion & Metastasis TargetGenes->Metastasis

Caption: DMW can inhibit the TGF-β/Smad signaling pathway.

Proteasome_pathway Simplified Ubiquitin-Proteasome Pathway DMW This compound Proteasome 26S Proteasome DMW->Proteasome Inhibits Protein Target Protein (e.g., p53, Bax) E3 E3 (Ligase) Protein->E3 Ubiquitin Ubiquitin E1 E1 (Activating Enzyme) Ubiquitin->E1 E2 E2 (Conjugating Enzyme) E1->E2 E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein PolyUb_Protein->Proteasome Degradation Protein Degradation Proteasome->Degradation Apoptosis Apoptosis Induction Proteasome->Apoptosis Accumulation of pro-apoptotic proteins

References

Validation & Comparative

A Comparative Analysis of Demethylwedelolactone and Other Trypsin Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Demethylwedelolactone and other prominent trypsin inhibitors. This document outlines their inhibitory potency, mechanisms of action, and the experimental protocols required for their evaluation.

Introduction to Trypsin Inhibition

Trypsin, a serine protease found in the digestive system, plays a crucial role in protein digestion by hydrolyzing peptide bonds.[1] The unregulated activity of trypsin can lead to various pathological conditions, making trypsin inhibitors a subject of significant research interest for therapeutic applications.[1] These inhibitors function by binding to trypsin and reducing its biological activity.[2] This guide focuses on this compound, a naturally occurring coumestan, and compares its trypsin inhibitory properties with other well-characterized inhibitors.

Comparative Data of Trypsin Inhibitors

The efficacy of a trypsin inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while the Ki is a more direct measure of the inhibitor's binding affinity. A lower IC50 or Ki value indicates a more potent inhibitor.

InhibitorType/SourceMolecular Weight ( g/mol )IC50KiMechanism of Inhibition
This compound Coumestan (from Eclipta alba)300.22~10 µM (3.0 µg/mL)[3]Not ReportedLikely Competitive
Aprotinin Polypeptide (from bovine lung)~65120.06 - 0.80 µM[4]0.06 pMCompetitive
Soybean Trypsin Inhibitor (Kunitz) Protein (from Glycine max)~20,100~9.4 µM[5]Not ReportedCompetitive
Benzamidine Small Molecule (Synthetic)156.61Not Directly Reported~18 µMCompetitive
Lima Bean Trypsin Inhibitor Protein (from Phaseolus lunatus)~8,000-10,000Not Directly ReportedNot ReportedCompetitive
Bowman-Birk Inhibitor Protein (from Glycine max)~8,000Not Directly ReportedNot ReportedCompetitive
Luteolin Flavonoid286.2445.20 µM[6]Not ReportedMixed

Mechanism of Action: A Closer Look

Trypsin inhibitors primarily act through competitive or non-competitive mechanisms.

  • Competitive Inhibition: The inhibitor molecule competes with the substrate for binding to the active site of the trypsin enzyme. Aprotinin and Benzamidine are classic examples of competitive inhibitors. This compound, being a flavonoid-like structure, is also suggested to act as a competitive inhibitor by binding to the S1 pocket of trypsin.

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, causing a conformational change that reduces the enzyme's activity.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. Luteolin, a flavonoid, has been reported to exhibit a mixed-type inhibition of trypsin.[6]

Experimental Protocols: Measuring Trypsin Inhibition

A standardized spectrophotometric assay is commonly used to determine the inhibitory activity of compounds against trypsin. The following protocol is a synthesized methodology based on established procedures.[4][7]

Spectrophotometric Trypsin Inhibition Assay using Nα-Benzoyl-DL-arginine 4-nitroanilide (BAPNA)

1. Principle:

This assay measures the rate of p-nitroaniline production from the hydrolysis of the chromogenic substrate Nα-Benzoyl-DL-arginine 4-nitroanilide (BAPNA) by trypsin. The release of p-nitroaniline results in an increase in absorbance at 410 nm. In the presence of an inhibitor, the rate of this reaction is reduced.

2. Materials:

  • Trypsin from bovine pancreas

  • Nα-Benzoyl-DL-arginine 4-nitroanilide (BAPNA)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.2)

  • Calcium chloride (CaCl2)

  • Dimethyl sulfoxide (DMSO) for dissolving inhibitors

  • Inhibitor stock solutions (including this compound and other comparators)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 410 nm

3. Procedure:

  • Reagent Preparation:

    • Trypsin Solution: Prepare a stock solution of trypsin in 1 mM HCl to maintain stability. Dilute to the final working concentration in Tris-HCl buffer just before use.

    • BAPNA Solution: Prepare a stock solution of BAPNA in DMSO. Dilute to the final working concentration in pre-warmed Tris-HCl buffer.

    • Inhibitor Solutions: Prepare a series of dilutions of the test inhibitors in DMSO or an appropriate solvent.

  • Assay Protocol (96-well plate format):

    • Add 20 µL of different concentrations of the inhibitor solution to the wells. For the control (uninhibited reaction), add 20 µL of the solvent.

    • Add 140 µL of Tris-HCl buffer to each well.

    • Add 20 µL of the trypsin solution to each well and incubate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the BAPNA solution to each well.

    • Immediately measure the absorbance at 410 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    • To determine the Ki value and the mechanism of inhibition, the assay should be repeated with varying concentrations of both the substrate (BAPNA) and the inhibitor. The data can then be analyzed using Lineweaver-Burk or Dixon plots.

Visualizing Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G General Mechanism of Competitive Trypsin Inhibition Trypsin Trypsin (Enzyme) ActiveSite Active Site ES_Complex Enzyme-Substrate Complex Trypsin->ES_Complex EI_Complex Enzyme-Inhibitor Complex (Inactive) Trypsin->EI_Complex Substrate Substrate (e.g., BAPNA) Substrate->ES_Complex Binds to Active Site Inhibitor Competitive Inhibitor (e.g., this compound) Inhibitor->EI_Complex Binds to Active Site Product Product (e.g., p-nitroaniline) ES_Complex->Product Catalysis G Experimental Workflow for Trypsin Inhibitor Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Trypsin, BAPNA, Buffers) Incubation Incubate Trypsin with Inhibitor Reagents->Incubation Inhibitors Prepare Inhibitor Dilutions Inhibitors->Incubation Reaction Initiate Reaction with BAPNA Incubation->Reaction Measurement Measure Absorbance at 410 nm Reaction->Measurement Calc_Rate Calculate Reaction Rates Measurement->Calc_Rate Calc_Inhibition Determine % Inhibition Calc_Rate->Calc_Inhibition Det_IC50 Calculate IC50 Calc_Inhibition->Det_IC50 Det_Ki Determine Ki and Mechanism (Optional) Calc_Inhibition->Det_Ki

References

Reproducibility of Demethylwedelolactone Anti-Cancer Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The natural coumestan, Demethylwedelolactone (DWL), has garnered attention for its potential anti-cancer properties. This guide provides a comparative analysis of the existing preclinical data on DWL and its closely related analog, wedelolactone, with a focus on the reproducibility of these findings. While direct replication studies for DWL are scarce, this review synthesizes available quantitative data, details experimental methodologies, and visualizes the reported signaling pathways to offer a comprehensive overview for the scientific community.

Quantitative Data Summary

The anti-cancer effects of this compound and Wedelolactone have been evaluated across various cancer cell lines. The following tables summarize the available half-maximal inhibitory concentration (IC50) values from different studies. It is crucial to note the different endpoints measured in these studies (e.g., inhibition of enzymatic activity versus cell viability), as this can influence the interpretation of the results.

Table 1: IC50 Values for this compound (DWL)

Cell LineCancer TypeEndpointIC50 (µM)Reference
--Trypsin Inhibition3.0Syed SD, et al. 2003[1][2]

Table 2: IC50 Values for Wedelolactone and its Derivatives

CompoundCell LineCancer TypeEndpointIC50 (µM)Reference
WedelolactoneMDA-MB-231Breast CancerChymotrypsin-like Proteasome Inhibition27.8Nehybová T, et al. 2017[3]
WedelolactoneMDA-MB-468Breast CancerChymotrypsin-like Proteasome Inhibition12.78Nehybová T, et al. 2017[3]
WedelolactoneT47DBreast CancerChymotrypsin-like Proteasome Inhibition19.45Nehybová T, et al. 2017[3]
WedelolactonePA-1Ovarian CancerCell Viability10Kumar D, et al. 2021[4]
BTB (Wedelolactone Derivative)MDA-MB-231Breast CancerCell Growth Inhibition (+E2)42.5 ± 3.5Xu D, et al. 2019[5]
BTB (Wedelolactone Derivative)MDA-MB-231Breast CancerCell Growth Inhibition (-E2)43.8 ± 2.5Xu D, et al. 2019[5]
BTB (Wedelolactone Derivative)MCF-7Breast CancerCell Growth Inhibition (+E2)18.3 ± 2.0Xu D, et al. 2019[5]
BTB (Wedelolactone Derivative)IshikawaEndometrial CancerCell Growth Inhibition (+E2)32.2 ± 2.0Xu D, et al. 2019[5]
BTB (Wedelolactone Derivative)SKOV-3Ovarian CancerCell Growth Inhibition (+E2)41.9 ± 2.5Xu D, et al. 2019[5]

Key Experimental Protocols

To facilitate the replication and validation of the cited studies, detailed methodologies for key experiments are provided below.

Cell Viability and Growth Inhibition Assays
  • MTT Assay (as described for Wedelolactone in Ovarian Cancer):

    • Seed PA-1 cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of Wedelolactone for 48 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[4]

  • Cell Growth Inhibition Assay (as described for a Wedelolactone derivative):

    • Plate cancer cells (e.g., MCF-7, MDA-MB-231) in 24-well plates.

    • After 24 hours, treat the cells with different concentrations of the test compound in the presence or absence of 10 nM 17β-estradiol (E2).

    • After 48 hours of treatment, determine the cell number using a cell counter.

    • Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.[5]

Cell Invasion and Motility Assays
  • Transwell Invasion Assay (as performed with this compound):

    • Coat the upper chamber of a Transwell insert with Matrigel.

    • Seed MDA-MB-231 cells in the upper chamber in serum-free medium containing this compound.

    • Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

    • Incubate for a specified period to allow for cell invasion through the Matrigel and the porous membrane.

    • Remove non-invading cells from the upper surface of the membrane.

    • Fix and stain the invading cells on the lower surface of the membrane.

    • Count the number of invaded cells under a microscope.

  • Anchorage-Independent Growth Assay (Soft Agar Assay):

    • Prepare a base layer of agar in a culture dish.

    • Resuspend MDA-MB-231 cells in a top layer of agar containing this compound.

    • Pour the cell-containing agar layer over the base layer.

    • Incubate for several weeks to allow for colony formation.

    • Stain the colonies and count them to assess anchorage-independent growth.

In Vivo Tumor Metastasis Model
  • Nude Mouse Xenograft Model for Lung Metastasis (as described for this compound):

    • Inject MDA-MB-231 human breast cancer cells into the tail vein of nude mice.

    • Administer this compound to the mice at specified doses and schedules.

    • After a predetermined period, sacrifice the mice and harvest the lungs.

    • Fix the lungs and prepare tissue sections.

    • Examine the lung sections for metastatic nodules and quantify their number and size.

Signaling Pathways and Experimental Workflows

The anti-cancer effects of this compound are reported to be mediated through the modulation of key signaling pathways involved in cell invasion and metastasis.

Demethylwedelolactone_Signaling_Pathway cluster_cytoplasm Cytoplasm DWL This compound MEK MEK DWL->MEK inhibits IKK IKK DWL->IKK inhibits ERK ERK MEK->ERK IkBa IκBα IKK->IkBa inhibits phosphorylation NFkB NF-κB IkBa->NFkB Nucleus Nucleus NFkB->Nucleus translocation MMPs MMP Expression (MMP-2, MMP-9) Nucleus->MMPs regulates Invasion Cell Invasion & Metastasis MMPs->Invasion

Figure 1. this compound's proposed mechanism of action.

The experimental workflow for investigating the anti-metastatic effects of this compound typically involves a series of in vitro and in vivo assays.

Experimental_Workflow InVitro In Vitro Studies CellViability Cell Viability/Growth (MTT/Growth Assay) InVitro->CellViability CellMotility Cell Motility (Wound Healing Assay) InVitro->CellMotility CellInvasion Cell Invasion (Transwell Assay) InVitro->CellInvasion AnchorageGrowth Anchorage-Independent Growth (Soft Agar) InVitro->AnchorageGrowth WesternBlot Protein Expression (Western Blot) InVitro->WesternBlot InVivo In Vivo Studies CellInvasion->InVivo AnchorageGrowth->InVivo Conclusion Conclusion: DWL inhibits invasion and metastasis WesternBlot->Conclusion Xenograft Nude Mouse Xenograft Model InVivo->Xenograft MetastasisAnalysis Analysis of Lung Metastasis Xenograft->MetastasisAnalysis MetastasisAnalysis->Conclusion

Figure 2. Experimental workflow for anti-metastasis studies.

Discussion on Reproducibility

A critical assessment of the reproducibility of this compound's anti-cancer effects is challenging due to the limited number of published studies. The primary investigation into its anti-metastatic properties in breast cancer by Lee YJ, et al. (2012) provides a foundational dataset. However, to our knowledge, no subsequent studies have explicitly attempted to replicate these findings.

The available data on the related compound, wedelolactone, shows a range of IC50 values across different breast and ovarian cancer cell lines, with varying experimental endpoints. This highlights the importance of standardized protocols and the clear reporting of experimental conditions to allow for meaningful comparisons between studies.

Key Considerations for Future Research:

  • Direct Replication: Independent replication of the in vitro and in vivo findings of Lee YJ, et al. (2012) is crucial to validate the anti-metastatic potential of this compound.

  • Standardized Assays: The use of standardized and well-characterized assays for cell viability, invasion, and motility will improve the comparability of data across different laboratories.

  • Comprehensive Reporting: Detailed reporting of experimental protocols, including cell line authentication, passage number, and specific reagent information, is essential for reproducibility.

  • Broader Cell Line Screening: Evaluating the anti-cancer activity of this compound across a wider panel of cancer cell lines from different tissues of origin would provide a more comprehensive understanding of its therapeutic potential.

References

Demethylwedelolactone: A Comparative Analysis of its Anti-Cancer Effects in Breast and Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of existing literature highlights the potential of Demethylwedelolactone, a natural coumestan, as a therapeutic agent against breast and prostate cancers. This guide provides a comparative analysis of its effects on various cell lines, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.

Quantitative Assessment of Cytotoxicity and Apoptosis

The inhibitory effects of this compound and its close analogue, Wedelolactone, have been evaluated across different cancer cell lines, primarily focusing on their ability to reduce cell viability and induce programmed cell death (apoptosis).

Cancer TypeCell LineCompoundAssayEndpointValue
Breast CancerMDA-MB-231WedelolactoneProteasome ActivityIC50 (Chymotrypsin-like activity)27.8 µM[1]
Breast CancerMDA-MB-468WedelolactoneProteasome ActivityIC50 (Chymotrypsin-like activity)12.78 µM[1]
Breast CancerT47DWedelolactoneProteasome ActivityIC50 (Chymotrypsin-like activity)19.45 µM[1]
Prostate CancerLNCaPWedelolactoneCell Viability (MTS)Apoptosis InductionDose-dependent
Prostate CancerPC-3WedelolactoneCell Viability (MTS)Apoptosis InductionDose-dependent

Deciphering the Molecular Mechanisms: Signaling Pathways

This compound and Wedelolactone exert their anti-cancer effects by modulating key signaling pathways involved in cell growth, proliferation, and metastasis.

In breast cancer , particularly in the 4T1 cell line, Wedelolactone has been shown to suppress cancer growth and metastasis by regulating the TGF-β1/Smad signaling pathway .[2][3] This pathway is crucial in the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become motile and invasive.

TGF_beta_Smad_Pathway cluster_nucleus Nucleus TGF_beta1 TGF-β1 TGF_beta_R TGF-β Receptor TGF_beta1->TGF_beta_R p_Smad2_3 p-Smad2/3 TGF_beta_R->p_Smad2_3 Smad_complex Smad Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex EMT Epithelial-Mesenchymal Transition (EMT) Smad_complex->EMT Nucleus Nucleus Metastasis Metastasis EMT->Metastasis Wedelolactone Wedelolactone Wedelolactone->p_Smad2_3

Caption: Wedelolactone inhibits the TGF-β1/Smad signaling pathway in breast cancer.

In prostate cancer cell lines such as LNCaP and PC-3, Wedelolactone has been found to interrupt the c-Myc oncogenic signaling pathway and downregulate Protein Kinase C-epsilon (PKCε) .[1][4] The c-Myc oncoprotein is a critical driver of prostate cancer cell proliferation and survival. Furthermore, Wedelolactone-induced apoptosis in prostate cancer cells is dependent on the activation of c-Jun N-terminal Kinase (JNK) .

Prostate_Cancer_Pathway Wedelolactone Wedelolactone PKCepsilon PKCε Wedelolactone->PKCepsilon c_Myc c-Myc Wedelolactone->c_Myc JNK JNK Wedelolactone->JNK Cell_Survival Cell Survival & Proliferation PKCepsilon->Cell_Survival c_Myc->Cell_Survival Apoptosis Apoptosis JNK->Apoptosis

Caption: Wedelolactone induces apoptosis in prostate cancer cells via multiple pathways.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the reviewed literature.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow Start Seed cells in 96-well plate Treat Treat with this compound Start->Treat Incubate1 Incubate for 24-72 hours Treat->Incubate1 Add_MTT Add MTT reagent Incubate1->Add_MTT Incubate2 Incubate for 2-4 hours Add_MTT->Incubate2 Solubilize Add solubilization solution (e.g., DMSO) Incubate2->Solubilize Read Measure absorbance at 570 nm Solubilize->Read End Calculate IC50 Read->End

Caption: Workflow for determining cell viability using the MTT assay.

Protocol:

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound.

  • Incubation: The plate is incubated for a period of 24 to 72 hours.

  • MTT Addition: Following incubation, the media is removed, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Formation: The plate is incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilization solution, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

Apoptosis Assay (Annexin V-FITC Staining)

This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine.

Apoptosis_Assay_Workflow Start Treat cells with This compound Harvest Harvest and wash cells Start->Harvest Resuspend Resuspend in Annexin V binding buffer Harvest->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate in the dark Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze End Quantify apoptotic cells Analyze->End

Caption: Workflow for detecting apoptosis using Annexin V-FITC staining.

Protocol:

  • Cell Treatment: Cells are treated with this compound for a specified time to induce apoptosis.

  • Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Resuspension: The cell pellet is resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine on the outer membrane of apoptotic cells, while PI stains necrotic cells with compromised membranes.

  • Incubation: The cells are incubated in the dark at room temperature.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.

This comparative guide underscores the promising anti-cancer properties of this compound, warranting further investigation to establish its full therapeutic potential. The detailed protocols and pathway visualizations provided herein serve as a valuable resource for researchers in the field of oncology and drug discovery.

References

Demethylwedelolactone: A Comparative Analysis Against Standard-of-Care Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylwedelolactone (DWL), a natural compound derived from the plant Eclipta alba, has garnered interest in oncological research for its potential anticancer properties. This guide provides a comparative overview of the efficacy of this compound against current standard-of-care drugs for breast and prostate cancer. The information is based on available preclinical data. It is important to note that direct head-to-head comparative studies are limited, and the presented data is a compilation from various independent studies.

Quantitative Efficacy Data

The following tables summarize the in vitro cytotoxic activity (IC50 values) of this compound's parent compound, wedelolactone, and standard-of-care drugs against relevant cancer cell lines. It is crucial to interpret this data with caution as the experimental conditions may vary between studies.

Table 1: In Vitro Efficacy in Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)Standard of Care
DoxorubicinMDA-MB-2310.27 - 1.38[1][2][3]Yes
DoxorubicinMCF-71.1 - 9.908[2][3]Yes
PaclitaxelMDA-MB-231~7.87Yes
PaclitaxelMCF-70.0075 - ~2.86[4]Yes
This compoundMDA-MB-231Data not availableInvestigational

Note: IC50 values for standard-of-care drugs can vary significantly based on the specific experimental protocol, including exposure time and assay used.

Table 2: In Vitro Efficacy in Prostate Cancer Cell Lines

CompoundCell LineIC50 (µM)Standard of Care
WedelolactoneLNCaP8 - 12[5]No
WedelolactonePC38 - 12[5]No
WedelolactoneDU1458 - 12[5]No
DocetaxelLNCaP0.00078 - 0.00106[6]Yes
EnzalutamideLNCaP> 2[7]Yes
EnzalutamidePC-3Not potent[7]Yes

Note: The data for wedelolactone is presented as a surrogate for this compound due to the lack of available direct IC50 data for this compound in these specific cell lines. Wedelolactone is the parent compound of this compound.

In Vivo Efficacy

One study has reported that this compound suppresses lung metastasis of MDA-MB-231 breast cancer cells in a nude mouse xenograft model[8]. However, this study did not include a direct comparison with a standard-of-care chemotherapeutic agent, making a direct efficacy comparison in an in vivo setting not possible at this time.

Signaling Pathways and Mechanism of Action

This compound and its parent compound, wedelolactone, have been shown to exert their anticancer effects through the modulation of several key signaling pathways, primarily by inhibiting the NF-κB pathway and inducing apoptosis.

NF-κB Signaling Pathway Inhibition

This compound has been reported to suppress the NF-κB signaling pathway[8]. This pathway is crucial for cancer cell survival, proliferation, and invasion. By inhibiting NF-κB, this compound can sensitize cancer cells to apoptosis and reduce their metastatic potential.

NF_kB_Pathway This compound's Inhibition of the NF-κB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DWL This compound IKK IKK Complex DWL->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates IkB->IkB Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Gene Target Gene Transcription Proliferation Proliferation, Survival, Invasion Gene->Proliferation

Caption: this compound inhibits the IKK complex, preventing NF-κB translocation.

Induction of Apoptosis

Wedelolactone, the parent compound of this compound, has been shown to induce caspase-dependent apoptosis in prostate cancer cells[5]. This process is critical for eliminating cancerous cells. The induction of apoptosis is a key mechanism for many successful cancer therapies.

Apoptosis_Pathway Apoptosis Induction by Wedelolactone WDL Wedelolactone Mitochondria Mitochondria WDL->Mitochondria Induces release of CytochromeC Cytochrome c Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Wedelolactone induces apoptosis through the mitochondrial pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., MDA-MB-231 or LNCaP) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound or a standard-of-care drug for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.

In Vitro Invasion Assay (Transwell Assay)
  • Chamber Preparation: Transwell inserts with a porous membrane (e.g., 8 µm pores) are coated with a basement membrane matrix (e.g., Matrigel).

  • Cell Seeding: Cancer cells are seeded in the upper chamber in a serum-free medium.

  • Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

  • Treatment: this compound or a standard-of-care drug is added to the upper chamber.

  • Incubation: The plate is incubated for a period that allows for cell invasion (e.g., 24-48 hours).

  • Cell Staining and Counting: Non-invading cells on the upper surface of the membrane are removed. Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

In Vivo Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Cell Implantation: Cancer cells (e.g., MDA-MB-231 or LNCaP) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously or orthotopically into the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment groups and administered with this compound, a standard-of-care drug, or a vehicle control via an appropriate route (e.g., intraperitoneal or oral).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised and weighed.

Conclusion

Current preclinical data suggests that this compound and its parent compound, wedelolactone, exhibit anticancer properties against breast and prostate cancer cell lines, primarily through the inhibition of the NF-κB pathway and induction of apoptosis. However, a direct and comprehensive comparison of the efficacy of this compound against standard-of-care drugs is lacking in the publicly available scientific literature. The provided IC50 values are from separate studies and should not be used for direct comparison. Further research, including head-to-head in vitro and in vivo studies, is necessary to definitively determine the therapeutic potential of this compound relative to established cancer therapies.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The compounds discussed are for research use only and have not been approved for the treatment of any disease.

References

A Comparative Guide to the Pharmacokinetics of Demethylwedelolactone and Wedelolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed pharmacokinetic comparison of demethylwedelolactone and its closely related natural coumestan, wedelolactone. The information presented is intended to support researchers and professionals in the fields of pharmacology and drug development in their evaluation of these compounds for potential therapeutic applications. This document summarizes key pharmacokinetic parameters from preclinical studies, outlines detailed experimental methodologies, and visualizes relevant biological pathways.

Pharmacokinetic Profile Comparison

A preclinical study in rats provided a direct comparison of the pharmacokinetic profiles of this compound and wedelolactone following oral administration. The key parameters are summarized in the table below.

Pharmacokinetic ParameterThis compoundWedelolactone
Cmax (ng/mL) 41.3 ± 9.5774.9 ± 13.4
Tmax (h) 0.8000.633
AUC0-t (ng·h/mL) 127.4 ± 52.7260.8 ± 141.8
t1/2 (h) 2.08 ± 0.692.20 ± 0.59

Data sourced from a pharmacokinetic study in rats.[1]

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

A detailed experimental protocol for determining the pharmacokinetic profiles of this compound and wedelolactone in rats is outlined below.

1. Animal Model:

  • Species: Sprague-Dawley rats.

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity.

  • Acclimatization: Animals are acclimatized for a minimum of one week prior to the experiment.

  • Fasting: Rats are fasted overnight with free access to water before drug administration.

2. Drug Administration:

  • Formulation: this compound and wedelolactone are suspended in a suitable vehicle, such as a 0.5% carboxymethylcellulose sodium (CMC-Na) solution.

  • Route of Administration: Oral gavage.

  • Dosage: A standardized dose is administered to each rat.

3. Blood Sampling:

  • Method: Blood samples are collected from the retro-orbital plexus or tail vein at predetermined time points.

  • Time Points: Typical time points include 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.

  • Sample Processing: Blood samples are collected in heparinized tubes and immediately centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.

4. Bioanalytical Method: UPLC-MS/MS

  • Instrumentation: An Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS) is used for the simultaneous quantification of this compound and wedelolactone in plasma samples.

  • Sample Preparation:

    • Thaw plasma samples on ice.
    • Precipitate plasma proteins by adding acetonitrile.
    • Vortex the mixture and centrifuge to pellet the precipitated proteins.
    • Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., Venusil C18, 50 mm × 2.1 mm, 5 μm).[1]
    • Mobile Phase: An isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 55:45, v/v).[1]
    • Flow Rate: A constant flow rate (e.g., 0.3 mL/min).[1]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization in negative mode (ESI-).[1]
    • Detection Mode: Selected Reaction Monitoring (SRM).[1]
    • Transitions:

    • Wedelolactone: m/z 312.8→298.0.[1]

    • This compound: m/z 299.1→270.6.[1]

Signaling Pathway Analysis

This compound and wedelolactone have been reported to modulate key signaling pathways involved in inflammation and cell survival, including the PI3K/Akt and NF-κB pathways.

PI3K_Akt_Signaling_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream This compound This compound / Wedelolactone This compound->PI3K This compound->Akt Response Cell Survival, Proliferation, Growth Downstream->Response

Caption: Inhibition of the PI3K/Akt Signaling Pathway.

NFkB_Signaling_Pathway cluster_nucleus Stimulus Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor (TLR) Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 degrades, releasing Nucleus Nucleus NFkB_p65_p50->Nucleus translocates to This compound This compound / Wedelolactone This compound->IKK Gene_Expression Pro-inflammatory Gene Expression NFkB_in_Nucleus NF-κB (p65/p50) DNA DNA NFkB_in_Nucleus->DNA binds to DNA->Gene_Expression

Caption: Inhibition of the NF-κB Signaling Pathway.

Experimental Workflow

The following diagram illustrates a general workflow for conducting a pharmacokinetic comparison of test compounds.

Pharmacokinetic_Workflow Start Start Animal_Prep Animal Preparation (Fasting, Acclimatization) Start->Animal_Prep Dosing Oral Administration of Compounds Animal_Prep->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Sample_Analysis UPLC-MS/MS Analysis Plasma_Separation->Sample_Analysis Data_Analysis Pharmacokinetic Data Analysis Sample_Analysis->Data_Analysis Comparison Comparative Analysis of Parameters Data_Analysis->Comparison End End Comparison->End

Caption: General Experimental Workflow for Pharmacokinetic Analysis.

References

Validating Demethylwedelolactone as an IKK Inhibitor for NF-κB Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Demethylwedelolactone as a potential inhibitor of the IκB kinase (IKK) complex within the NF-κB signaling pathway. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons with alternative inhibitors, detailed experimental protocols, and supporting data.

The NF-κB Signaling Pathway and IKK's Role

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the immune and inflammatory responses, and it also plays critical roles in cell survival and proliferation.[1][2] The IKK complex, consisting of catalytic subunits IKKα and IKKβ and a regulatory subunit NEMO, is the central regulator of the canonical NF-κB pathway.[3] Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β), the IKK complex becomes activated.[2] Activated IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[4][5] The degradation of IκBα releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation and immunity.[2][4]

NF_kB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor Binds IKK_complex IKK Complex (IKKα/β, NEMO) Receptor->IKK_complex Activates IkB_NFkB IκBα-NF-κB (Inactive) IKK_complex->IkB_NFkB Phosphorylates IκBα IkB Phosphorylated IκBα Proteasome Proteasome IkB->Proteasome Degraded by NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates to Nucleus IkB_NFkB->NFkB Releases NF-κB DNA DNA (κB sites) NFkB_nuc->DNA Binds to Gene_Expression Target Gene Transcription (Inflammation, Immunity) DNA->Gene_Expression Activates

Canonical NF-κB Signaling Pathway.

This compound and Other IKK Inhibitors

This compound is a natural coumestan found in Eclipta alba that has demonstrated anti-inflammatory and anti-cancer properties. Its precursor, Wedelolactone, is a known IKK inhibitor that prevents the phosphorylation and degradation of IκB proteins by directly binding to the ATP-binding site of the kinase.[1][5] While direct IC50 values for this compound against IKK are not as widely reported as for other compounds, its established biological activities suggest a similar mechanism. The inhibition of IKK is a key therapeutic strategy for inflammatory diseases and certain cancers.[6]

Below is a comparison of several known IKK inhibitors, including natural products and synthetic molecules, with their reported inhibitory concentrations (IC50).

InhibitorTypeTarget(s)IC50 (IKKβ)IC50 (IKKα)Reference(s)
Wedelolactone Natural ProductIKKReported to inhibit IKK complex-[1][5]
BMS-345541 SyntheticIKKβ > IKKα0.3 µM4.0 µM[3][5]
TPCA-1 SyntheticIKKβ >> IKKα17.9 nM~400 nM (22-fold selective)[7]
IKK-16 SyntheticIKKβ > IKKα40 nM200 nM[5]
SC-514 SyntheticIKKβ~3-25 µM (cell-based)-[2]
MLN120b SyntheticIKKβ40 µM (cell-based)-[8]
Dehydrocostus lactone Natural ProductIKKβInhibits IKKβ activity-[5][7]
Ferulic acid Natural ProductIKKα/βSuppresses phosphorylationSuppresses phosphorylation[3]

Experimental Validation of IKK Inhibitors

Validating a compound like this compound as an IKK inhibitor involves a series of experiments to confirm its mechanism of action, from direct enzyme inhibition to downstream cellular effects.

Experimental_Workflow cluster_workflow Workflow for Validating IKK Inhibitors start Hypothesized IKK Inhibitor (e.g., this compound) kinase_assay Step 1: In Vitro IKK Kinase Assay (Direct enzymatic activity) start->kinase_assay Test direct inhibition western_blot Step 2: Western Blot (Cellular target engagement) kinase_assay->western_blot Confirm in-cell activity on IκBα phosphorylation reporter_assay Step 3: NF-κB Reporter Assay (Downstream pathway activity) western_blot->reporter_assay Measure effect on NF-κB transcription validation Validated IKK Inhibitor reporter_assay->validation

Workflow for IKK Inhibitor Validation.

Experimental Protocols

In Vitro IKK Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IKK. It typically quantifies the phosphorylation of an IκBα-based substrate.

A. Materials:

  • Recombinant human IKKβ enzyme

  • IKK substrate (e.g., GST-IκBα fragment)[4][9]

  • Kinase Assay Buffer: 20 mM HEPES (pH 7.7), 5 mM MgCl₂, 1 mM MnCl₂, 1 mM DTT[4][10]

  • Phosphatase inhibitors (e.g., β-glycerophosphate, NaF, Na₃VO₄)[4][10]

  • ATP Solution: 10 µM "cold" ATP mixed with [γ-³²P]-ATP (or use non-radioactive ADP-Glo™ assay)[4][11]

  • Test Inhibitor (this compound) dissolved in DMSO

  • 96-well plates

  • SDS-PAGE gels and autoradiography film or luminescence plate reader

B. Protocol:

  • Prepare a reaction master mix containing Kinase Assay Buffer, phosphatase inhibitors, and the IKK substrate.

  • Aliquot the master mix into the wells of a 96-well plate.

  • Add serial dilutions of the test inhibitor (e.g., this compound) to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls. The final DMSO concentration should be kept constant and low (<1%).[12]

  • Add the diluted IKKβ enzyme to all wells except the blank.

  • Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding the ATP solution to all wells.

  • Incubate the plate at 30°C for 30-45 minutes.[10][12]

  • Stop the reaction by adding SDS-PAGE loading buffer (for radioactive assay) or ADP-Glo™ Reagent (for luminescent assay).[10][11]

  • For Radioactive Detection: Run the samples on an SDS-PAGE gel, dry the gel, and expose it to autoradiography film. Quantify the band intensity corresponding to the phosphorylated substrate.

  • For Luminescent Detection (ADP-Glo™): Follow the manufacturer's protocol, which involves a second reaction to convert the generated ADP to ATP, and then a luciferase/luciferin reaction to produce light.[11] Measure luminescence with a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Western Blot for Phospho-IκBα

This assay determines if the inhibitor can block IKK activity within a cellular context by measuring the phosphorylation level of its direct substrate, IκBα.

A. Materials:

  • Cell line (e.g., HeLa, HEK293, RAW 264.7)[13][14]

  • Cell culture medium and supplements

  • Stimulating agent (e.g., 20 ng/mL TNF-α)[15]

  • Test Inhibitor (this compound)

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[16]

  • Primary antibodies: Rabbit anti-phospho-IκBα (Ser32/36) and Mouse anti-total-IκBα or anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).

  • PVDF membrane, electrophoresis and transfer equipment.[17]

  • Chemiluminescent substrate (ECL).

B. Protocol:

  • Plate cells and grow to 80-90% confluency.

  • Pre-treat the cells with various concentrations of this compound (or a vehicle control, e.g., DMSO) for 1-2 hours.

  • Stimulate the cells with TNF-α for 15-30 minutes to induce IκBα phosphorylation. Include an unstimulated control.

  • Wash cells with ice-cold PBS and lyse them with ice-cold Lysis Buffer.[16]

  • Determine protein concentration using a BCA or Bradford assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[18]

  • Block the membrane for 1 hour at room temperature in Blocking Buffer (e.g., 5% BSA in TBST). Avoid using milk for phospho-antibodies as it contains phosphoproteins that can increase background.[19]

  • Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C with gentle agitation.[18]

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Reprobing: To confirm equal protein loading, the membrane can be stripped and reprobed with an antibody for total IκBα or a loading control like β-actin.[17]

NF-κB Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of NF-κB, providing a functional readout of the entire upstream signaling pathway.

A. Materials:

  • HEK293 or HeLa cells.[14][20]

  • An NF-κB reporter plasmid (containing multiple NF-κB response elements driving a luciferase gene) and a control plasmid (e.g., Renilla luciferase for normalization). Stable cell lines are also commonly used.[14][20]

  • Transfection reagent.

  • Stimulating agent (e.g., TNF-α or PMA).[15][20]

  • Test Inhibitor (this compound).

  • 96-well white, clear-bottom plates.

  • Luciferase Assay System (e.g., Dual-Luciferase® Reporter Assay System).

B. Protocol:

  • Co-transfect cells with the NF-κB firefly luciferase reporter and the Renilla luciferase control plasmid. Plate the transfected cells in a 96-well plate and allow them to recover for 18-24 hours.[20][21]

  • Pre-treat the cells with serial dilutions of this compound for 1-6 hours.[20]

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-24 hours, depending on the assay setup.[15][20]

  • Remove the medium and wash the cells with PBS.

  • Lyse the cells using the Passive Lysis Buffer provided with the assay kit.[22]

  • Transfer the cell lysate to a white 96-well luminometer plate.

  • Add the Luciferase Assay Reagent II (firefly luciferase substrate) to the wells and measure the luminescence (Signal 1).[22]

  • Add the Stop & Glo® Reagent (which quenches the firefly reaction and provides the substrate for Renilla) and measure the luminescence again (Signal 2).[22]

  • Calculate the ratio of firefly to Renilla luminescence for each well to normalize for transfection efficiency and cell number.

  • Determine the percentage of inhibition of NF-κB activity and calculate the IC50 value for the inhibitor.

IKK_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex IkB_NFkB IκBα-NF-κB (Remains Inactive) IKK_complex->IkB_NFkB Phosphorylation is Blocked Inhibitor IKK Inhibitor (e.g., this compound) Inhibitor->IKK_complex Blocks ATP binding site No_Translocation IkB_NFkB->No_Translocation No Nuclear Translocation Gene_Expression Target Gene Transcription is Suppressed

Mechanism of IKK Inhibition.

References

A Head-to-Head Comparison of Demethylwedelolactone and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Demethylwedelolactone and other notable kinase inhibitors. Due to the limited direct research on the kinase inhibitory profile of this compound, this guide utilizes its close structural analog, Wedelolactone, as a proxy to explore its potential kinase targets. The primary focus is on the IκB kinase (IKK) complex and Glycogen Synthase Kinase 3β (GSK3β), which have been identified as targets of Wedelolactone.

Introduction to this compound and Kinase Inhibition

This compound is a natural coumestan found in the plant Eclipta alba. While its direct kinase inhibitory activity is not extensively documented, its structural similarity to Wedelolactone suggests potential interactions with similar cellular targets. Kinase inhibitors are a critical class of therapeutic agents, particularly in oncology and inflammatory diseases, that function by blocking the action of protein kinases, enzymes that play a crucial role in cell signaling, growth, and differentiation. This guide offers a comparative look at the inhibitory potential of Wedelolactone against key kinases and contrasts it with other well-characterized inhibitors.

Comparative Kinase Inhibitor Performance

The following tables summarize the inhibitory concentrations (IC50) of Wedelolactone and a selection of other kinase inhibitors against the IKK complex and GSK3β.

Table 1: Comparison of IKK Complex Inhibitors

InhibitorTarget Kinase(s)IC50Notes
Wedelolactone IKKα, IKKβ< 10 µM[1]A natural product, irreversible inhibitor.[1]
BMS-345541 IKKβ, IKKα0.3 µM, 4 µM[2]Highly selective for IKKβ over IKKα.
MLN120B (ML120B) IKKβ45 nM[2]Potent, selective, and reversible IKKβ inhibitor.
IKK-16 IKKβ, IKK complex, IKKα40 nM, 70 nM, 200 nM[2]Selective IKK inhibitor.
TPCA-1 IKKβ17.9 nM[2]Potent IKKβ inhibitor with selectivity over IKKα.

Table 2: Comparison of GSK3β Inhibitors

InhibitorTarget Kinase(s)IC50Notes
Wedelolactone GSK3βNot explicitly quantified in reviewed literatureReported to inhibit GSK3β activity.
Tideglusib GSK3β502 nM[3]Non-ATP competitive inhibitor.[4]
LY2090314 GSK3α, GSK3β1.5 nM, 0.9 nM[5]Potent and selective ATP-competitive inhibitor.
SB-415286 GSK3α/β31 nM (Ki)[5]ATP-competitive inhibitor.
COB-187 GSK3α, GSK3β22 nM, 11 nM[5]Highly potent and selective inhibitor.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

1. In Vitro IKK Kinase Assay Protocol

This protocol is adapted from methodologies used to assess IKK activity.[6][7][8]

  • Objective: To determine the in vitro inhibitory activity of a compound against the IKK complex.

  • Materials:

    • Recombinant IKK complex (IKKα/IKKβ/NEMO)

    • GST-IκBα (1-55) substrate[8]

    • Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 25 mM β-glycerophosphate, 2 mM NaF, 0.1 mM Na3VO4)

    • [γ-³²P]ATP

    • Test compounds (e.g., this compound, Wedelolactone, or other inhibitors) dissolved in DMSO.

    • 96-well plates

    • Phosphocellulose paper

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the test compound to the wells. Include a DMSO-only control.

    • Add the recombinant IKK complex to each well and incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of GST-IκBα substrate and [γ-³²P]ATP.

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes).

    • Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. In Vitro GSK3β Kinase Assay Protocol

This protocol is based on commercially available kits and published research for measuring GSK3β activity.[9][10]

  • Objective: To determine the in vitro inhibitory activity of a compound against GSK3β.

  • Materials:

    • Recombinant human GSK3β

    • GSK3β substrate peptide (e.g., a peptide derived from glycogen synthase)[3]

    • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

    • ATP

    • Test compounds dissolved in DMSO.

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.[11]

    • 96-well or 384-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the test compound to the wells of a white, opaque 96-well or 384-well plate. Include a DMSO-only control.

    • Add the recombinant GSK3β enzyme to each well.

    • Add the GSK3β substrate peptide to each well.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

Visualizing Signaling Pathways and Workflows

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by the inhibitors discussed in this guide.

IKK_NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates p_IkB p-IκB IkB->p_IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB NF-κB-IκB (Inactive) Ub_p_IkB Ub-p-IκB p_IkB->Ub_p_IkB Ubiquitination Proteasome Proteasome Ub_p_IkB->Proteasome Degradation Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression Regulates Wedelolactone Wedelolactone Wedelolactone->IKK_complex Inhibits

Caption: IKK-NF-κB Signaling Pathway Inhibition by Wedelolactone.

GSK3b_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates GSK3b GSK3β Dishevelled->GSK3b Inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylates p_Beta_Catenin p-β-catenin Beta_Catenin->p_Beta_Catenin Nucleus Nucleus Beta_Catenin->Nucleus Translocates Destruction_Complex Destruction Complex p_Beta_Catenin->Destruction_Complex Binds Proteasome Proteasome Destruction_Complex->Proteasome Degradation Gene_Expression Gene Expression (Cell Proliferation) Nucleus->Gene_Expression Regulates Wedelolactone Wedelolactone Wedelolactone->GSK3b Inhibits

Caption: Wnt/β-catenin Signaling Pathway and GSK3β Inhibition.

Experimental Workflow Diagram

Kinase_Inhibitor_Screening_Workflow Start Start: Compound Library Prepare_Compounds Prepare Serial Dilutions of Test Compounds Start->Prepare_Compounds Add_Inhibitors Add Test Compounds to Assay Prepare_Compounds->Add_Inhibitors Assay_Setup Set up Kinase Assay (Enzyme, Substrate, Buffer) Assay_Setup->Add_Inhibitors Initiate_Reaction Initiate Reaction with ATP Add_Inhibitors->Initiate_Reaction Incubate Incubate at Controlled Temperature Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction and Detect Signal (e.g., Radioactivity, Luminescence) Incubate->Terminate_Reaction Data_Acquisition Data Acquisition Terminate_Reaction->Data_Acquisition Data_Analysis Data Analysis (% Inhibition, IC50 Determination) Data_Acquisition->Data_Analysis End End: Identify Hits Data_Analysis->End

Caption: General Workflow for In Vitro Kinase Inhibitor Screening.

Conclusion

While direct head-to-head studies on this compound as a kinase inhibitor are lacking, the available data on its analog, Wedelolactone, suggest that it targets key inflammatory and cell signaling pathways through the inhibition of the IKK complex and potentially GSK3β. The comparative data presented in this guide on other well-established inhibitors for these targets provide a valuable benchmark for future research into the therapeutic potential of this compound and related coumestans. The detailed experimental protocols and pathway diagrams serve as a resource for researchers aiming to further elucidate the mechanisms of action of these natural products. Further studies are warranted to quantitatively assess the kinase inhibitory profile of this compound and to explore its selectivity across the human kinome.

References

Safety Operating Guide

Proper Disposal of Demethylwedelolactone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of Demethylwedelolactone, a coumestan with diverse biological activities. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Summary of Chemical Safety Information

This compound is classified as harmful if swallowed.[1][2] The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₅H₈O₇PubChem[3]
Molecular Weight 300.22 g/mol PubChem[3]
CAS Number 6468-55-9Cayman Chemical[1]
Hazard Classification Acute toxicity - oral 4 (H302)Cayman Chemical[1]
Signal Word WarningCayman Chemical[1]
Storage Temperature -20°CSigma-Aldrich[2]
Solubility DMSO: 2 mg/mLSigma-Aldrich[2]
DMF: 30 mg/mlCayman Chemical[4]
Ethanol: 20 mg/mlCayman Chemical[4]

Disposal Protocol

The primary directive for the disposal of this compound is to act in accordance with local, regional, and national regulations.[1] The following steps provide a procedural workflow for its proper disposal.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_disposal Disposal cluster_final Final Steps prep_ppe Wear appropriate PPE: - Lab coat - Gloves - Safety glasses prep_container Select a designated and properly labeled hazardous waste container. prep_ppe->prep_container and dispose_solid For solid this compound: - Carefully transfer the powder into the  designated waste container. - Avoid creating dust. prep_container->dispose_solid dispose_solution For solutions: - Transfer the solution into a  designated liquid hazardous  waste container. prep_container->dispose_solution dispose_contaminated Dispose of any contaminated materials (e.g., pipette tips, tubes) in the solid hazardous waste container. dispose_solid->dispose_contaminated dispose_solution->dispose_contaminated final_seal Securely seal the waste container. dispose_contaminated->final_seal final_storage Store the sealed container in a designated hazardous waste accumulation area. final_seal->final_storage final_pickup Arrange for pickup by a licensed hazardous waste disposal service. final_storage->final_pickup

A flowchart outlining the step-by-step procedure for the safe disposal of this compound.

Precautionary Measures and Handling

When handling this compound, it is crucial to adhere to the following precautionary statements:

  • P264: Wash hands and any exposed skin thoroughly after handling.[1]

  • P270: Do not eat, drink, or smoke when using this product.[1]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

  • P330: Rinse mouth.[1]

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1][2]

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] It is recommended to use this product in a well-ventilated area or under a fume hood. Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses, should be worn at all times.

In case of a spill, pick up the material mechanically and place it in a suitable container for disposal.[1] Avoid creating dust. Ensure that the spilled material does not enter sewers or surface and ground water.[1]

Emergency Procedures

  • Fire: Use fire-fighting measures that are appropriate for the surrounding environment. A solid water stream may be inefficient.[1]

  • First Aid (If Swallowed): Rinse the mouth with water and immediately call a poison center or doctor for medical advice.[1] Do not induce vomiting unless directed to do so by medical personnel.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Demethylwedelolactone
Reactant of Route 2
Reactant of Route 2
Demethylwedelolactone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。